3-(4-Methylbenzoyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12(13)11-6-7-14-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKYKQXMWNJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562444 | |
| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118993-65-0 | |
| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylbenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. This document outlines a viable synthetic pathway, detailed experimental protocols, and a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals and functional organic materials. The introduction of an aroyl group at the 3-position of the thiophene ring can significantly influence the molecule's electronic properties and biological activity. This compound, in particular, combines the structural features of a thiophene ring and a substituted benzoyl moiety, making it a valuable intermediate for further chemical modifications and a candidate for screening in various biological assays.
This guide focuses on a robust synthetic method to obtain this compound, moving away from direct Friedel-Crafts acylation of thiophene, which favors substitution at the 2-position. Instead, a more regioselective Grignard-based approach is detailed. Furthermore, a comprehensive characterization of the target molecule using modern analytical techniques is presented.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Grignard reaction, which allows for the specific formation of the carbon-carbon bond at the 3-position of the thiophene ring. This multi-step process begins with the formation of a Grignard reagent from 3-bromothiophene, followed by its reaction with 4-methylbenzoyl chloride.
Synthetic Pathway
The overall synthetic scheme is a two-step process:
-
Formation of 3-Thienylmagnesium Bromide: 3-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the Grignard reagent, 3-thienylmagnesium bromide.
-
Acylation of the Grignard Reagent: The freshly prepared 3-thienylmagnesium bromide is then reacted with 4-methylbenzoyl chloride in an appropriate solvent. An aqueous workup followed by purification yields the desired product, this compound.
Experimental Protocols
Step 1: Preparation of 3-Thienylmagnesium Bromide
-
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A small crystal of iodine is added to the magnesium to activate the surface.
-
A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the 3-bromothiophene solution is added to the magnesium. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.
-
Once the reaction has started, the remaining 3-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of 3-thienylmagnesium bromide is used immediately in the next step.
-
Step 2: Synthesis of this compound
-
Materials:
-
3-Thienylmagnesium bromide solution (from Step 1)
-
4-Methylbenzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
The solution of 3-thienylmagnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analysis of similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.80 | d, J=8.0 Hz | 2H, Aromatic (ortho to C=O) |
| ~7.60 | dd | 1H, Thiophene H5 |
| ~7.40 | dd | 1H, Thiophene H2 |
| ~7.30 | d, J=8.0 Hz | 2H, Aromatic (meta to C=O) |
| ~7.25 | dd | 1H, Thiophene H4 |
| 2.45 | s | 3H, -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190.0 | C=O |
| ~144.0 | Aromatic C (ipso to CH₃) |
| ~140.0 | Thiophene C3 |
| ~135.0 | Aromatic C (ipso to C=O) |
| ~133.0 | Thiophene C5 |
| ~130.0 | Aromatic CH (ortho to C=O) |
| ~129.5 | Aromatic CH (meta to C=O) |
| ~128.0 | Thiophene C2 |
| ~126.0 | Thiophene C4 |
| 21.7 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (Aromatic/Thiophene) |
| 2920 | Medium | C-H stretch (Aliphatic -CH₃) |
| ~1650 | Strong | C=O stretch (Aryl ketone) |
| 1605 | Medium | C=C stretch (Aromatic) |
| 1400-1500 | Medium | C=C stretch (Thiophene ring) |
| ~820 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |
| ~740 | Strong | C-S stretch (Thiophene) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular ion) |
| 187 | [M - CH₃]⁺ |
| 119 | [C₇H₇O]⁺ (4-methylbenzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow from synthesis to characterization.
Conclusion
This technical guide has detailed a reliable and regioselective method for the synthesis of this compound via a Grignard reaction. The provided experimental protocols offer a clear path for researchers to obtain this valuable compound. The comprehensive characterization data, based on established spectroscopic principles and data from analogous compounds, serves as a benchmark for confirming the identity and purity of the synthesized product. This information is intended to support further research and development in the fields of medicinal chemistry and materials science where thiophene-based structures play a critical role.
Spectroscopic Analysis of 3-(4-Methylbenzoyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
Chemical Name: (4-Methylphenyl)(thiophen-3-yl)methanone Common Name: this compound Molecular Formula: C₁₂H₁₀OS Molecular Weight: 202.27 g/mol Structure:
Spectroscopic Data Summary
The following tables summarize the predicted and experimentally observed (where available from analogous compounds) spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 - 7.80 | Doublet | 2H | Protons ortho to carbonyl on the p-tolyl ring |
| ~7.75 - 7.65 | Multiplet | 1H | Thiophene proton adjacent to the sulfur and the benzoyl group |
| ~7.50 - 7.40 | Multiplet | 1H | Thiophene proton adjacent to the benzoyl group |
| ~7.30 - 7.20 | Doublet | 2H | Protons meta to the carbonyl on the p-tolyl ring |
| ~7.15 - 7.05 | Multiplet | 1H | Thiophene proton beta to the sulfur and the benzoyl group |
| ~2.40 | Singlet | 3H | Methyl group protons on the p-tolyl ring |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | Carbonyl Carbon (C=O) |
| ~144.0 | Quaternary Carbon of p-tolyl ring attached to methyl group |
| ~138.0 | Quaternary Carbon of thiophene ring attached to carbonyl group |
| ~135.0 | Quaternary Carbon of p-tolyl ring attached to carbonyl group |
| ~134.0 | Thiophene CH |
| ~130.0 | p-Tolyl CH (ortho to carbonyl) |
| ~129.5 | p-Tolyl CH (meta to carbonyl) |
| ~128.0 | Thiophene CH |
| ~126.0 | Thiophene CH |
| ~21.5 | Methyl Carbon (-CH₃) |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2920 | Weak | C-H stretching (methyl) |
| ~1650 | Strong | C=O stretching (aryl ketone) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1400 | Medium | C-H bending (methyl) |
| ~1280 | Medium | C-C stretching |
| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
| ~740 | Strong | C-S stretching (thiophene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 202 | [M]⁺ (Molecular Ion) |
| 119 | [CH₃C₆H₄CO]⁺ (p-Toluoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
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Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
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Employ a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
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Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Ionization:
-
EI: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce fragmentation.
-
ESI: Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets that desolvate to produce ions.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This comprehensive guide provides the essential spectroscopic information and methodologies for the analysis of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Physical and chemical properties of 3-(4-Methylbenzoyl)thiophene
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-(4-Methylbenzoyl)thiophene. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document collates available data on its characteristics, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.
Core Physical and Chemical Properties
Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize its known identifiers and estimated physical properties based on data from analogous compounds.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | (4-methylphenyl)(thiophen-3-yl)methanone | - |
| Synonyms | 3-(4-Toluoyl)thiophene | - |
| CAS Number | 118993-65-0 | [1] |
| Molecular Formula | C₁₂H₁₀OS | [1] |
| Molecular Weight | 202.27 g/mol | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | - |
Table 2: Estimated Physical Properties of this compound
| Property | Estimated Value | Basis of Estimation |
| Melting Point | Not available | Data for structurally similar aroylthiophenes suggest it is likely a solid at room temperature. |
| Boiling Point | > 300 °C | Based on the boiling point of the similar compound (4-methylphenyl)(phenyl)methanone (326 °C).[2] |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, acetone, and chlorinated solvents. Sparingly soluble in water. | General solubility characteristics of thiophene derivatives and aroyl compounds.[3] |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of similar aroylthiophenes. |
Spectroscopic and Chemical Characterization
Predicted Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (thiophene and phenyl rings): δ 7.0-8.0 ppm; Methyl protons (-CH₃): δ ~2.4 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O): δ ~190 ppm; Aromatic carbons: δ 120-145 ppm; Methyl carbon (-CH₃): δ ~21 ppm. |
| IR Spectroscopy | Carbonyl stretch (C=O): ~1650-1630 cm⁻¹; Aromatic C-H stretch: ~3100-3000 cm⁻¹; C-S stretch (in thiophene ring): ~800-600 cm⁻¹. |
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by the aromatic thiophene ring and the electron-withdrawing benzoyl group.
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Electrophilic Aromatic Substitution : The thiophene ring is susceptible to electrophilic attack. The substitution pattern will be directed by the existing benzoyl group, which is deactivating and meta-directing with respect to the thiophene ring positions relative to the point of attachment. However, the inherent reactivity of the thiophene ring may lead to substitution at the 2- and 5-positions.
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Reactions of the Carbonyl Group : The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.
-
Oxidation of the Thiophene Ring : Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, which alters the aromaticity and reactivity of the ring system.[4]
Experimental Protocols: Synthesis of this compound
A plausible and widely used method for the synthesis of aroylthiophenes is the Friedel-Crafts acylation . The following is a detailed, generalized protocol for the synthesis of this compound.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.
Detailed Experimental Methodology
Materials:
-
Thiophene
-
4-Methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled suspension, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C. Following this, add a solution of thiophene (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
While there is no specific literature on the biological activity of this compound, the broader class of aroylthiophenes and thiophene derivatives has been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Some 3-acylbenzo[b]thiophene derivatives have been identified as selective estrogen receptor modulators (SERMs) and anti-tubulin agents. Additionally, various natural and synthetic thiophene-containing compounds have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways .
Based on the anti-inflammatory potential of similar compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling cascade , a central regulator of inflammatory responses.
Hypothetical Modulation of the NF-κB Signaling Pathway
References
An In-depth Technical Guide to the Crystal Structure of 3-(4-Methylbenzoyl)thiophene
Disclaimer: As of the latest literature search, comprehensive crystallographic data for 3-(4-Methylbenzoyl)thiophene has not been publicly reported. This guide provides a detailed analysis of a structurally analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone , to offer insights into the expected structural characteristics of the target molecule. The experimental protocols and crystallographic data presented herein are derived from the study of this related compound.
Introduction
This compound is a ketone derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the thiophene moiety. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism studies, and the development of novel materials. This technical guide aims to provide a comprehensive overview of the crystal structure and the experimental methodologies used for its determination, using (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone as a reference.
Molecular Structure of this compound
The molecular structure of this compound consists of a thiophene ring acylated at the 3-position with a 4-methylbenzoyl group. The key structural features include the planar thiophene and phenyl rings connected by a carbonyl linker. The dihedral angle between these two rings is a critical conformational parameter.
Crystallographic Data for (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone
The following tables summarize the crystallographic data for the analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₂H₉FOS₂ |
| Formula weight | 252.32 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 5.4232(4) Å, α = 90°b = 14.1405(6) Å, β = 94.198(5)°c = 7.5318(4) Å, γ = 90° |
| Volume | 575.72(6) ų |
| Z | 2 |
| Density (calculated) | 1.456 Mg/m³ |
| Absorption coefficient | 3.568 mm⁻¹ |
| F(000) | 260 |
| Crystal size | 0.25 x 0.23 x 0.21 mm³ |
| Theta range for data collection | 5.86 to 68.24° |
| Index ranges | -6≤h≤6, -16≤k≤16, -8≤l≤8 |
| Reflections collected | 4114 |
| Independent reflections | 1912 [R(int) = 0.028] |
| Completeness to theta = 67.684° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1912 / 1 / 150 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0337, wR2 = 0.0806 |
| R indices (all data) | R1 = 0.0365, wR2 = 0.0827 |
| Absolute structure parameter | 0.03(5) |
| Largest diff. peak and hole | 0.20 and -0.22 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| S(1) | C(4) | 1.710(4) |
| S(1) | C(1) | 1.725(4) |
| S(2) | C(1) | 1.745(4) |
| S(2) | C(5) | 1.785(5) |
| F(1) | C(10) | 1.357(4) |
| O(1) | C(6) | 1.221(4) |
| C(1) | C(2) | 1.378(5) |
| C(2) | C(3) | 1.423(5) |
| C(3) | C(4) | 1.365(5) |
| C(3) | C(6) | 1.488(5) |
| C(6) | C(7) | 1.492(5) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(4) | S(1) | C(1) | 91.6(2) |
| C(1) | S(2) | C(5) | 102.8(2) |
| C(2) | C(1) | S(1) | 112.5(3) |
| C(2) | C(1) | S(2) | 120.3(3) |
| S(1) | C(1) | S(2) | 127.2(2) |
| C(1) | C(2) | C(3) | 112.9(3) |
| C(4) | C(3) | C(2) | 110.8(3) |
| C(4) | C(3) | C(6) | 126.8(3) |
| C(2) | C(3) | C(6) | 122.4(3) |
| C(3) | C(4) | S(1) | 112.2(3) |
| O(1) | C(6) | C(3) | 121.2(3) |
| O(1) | C(6) | C(7) | 120.1(3) |
| C(3) | C(6) | C(7) | 118.7(3) |
Experimental Protocols
A common method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This involves the reaction of a thiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
-
Materials : Thiophene, 4-methylbenzoyl chloride (toluoyl chloride), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or stannic chloride), and a non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Procedure :
-
Thiophene is dissolved in the solvent and cooled in an ice bath.
-
The Lewis acid catalyst is added portion-wise with stirring.
-
4-Methylbenzoyl chloride is added dropwise to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.
-
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement : The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
While the specific crystal structure of this compound remains to be determined and reported, this guide provides a comprehensive framework for understanding its likely structural features and the experimental procedures required for its analysis. The crystallographic data of the analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, offers valuable insights into the bond lengths, angles, and crystal packing that might be expected. The detailed experimental protocols serve as a practical reference for researchers in the fields of synthetic chemistry, crystallography, and drug development who may be working with this or related molecular scaffolds. Further research is warranted to elucidate the precise crystal structure of this compound and to explore its potential applications.
An In-depth Technical Guide on the Reactivity and Stability of 3-(4-Methylbenzoyl)thiophene
Disclaimer: Direct experimental studies on the reactivity and stability of 3-(4-Methylbenzoyl)thiophene are not extensively available in publicly accessible literature. This guide, therefore, provides a predictive analysis based on established principles of organic chemistry and the known behavior of thiophene, aryl ketones, and related derivatives. The experimental protocols provided are generalized methods for evaluating the properties of a compound of this class.
Introduction
Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a multitude of FDA-approved drugs.[1][2] Their bioisosteric relationship with benzene allows for the modification of physicochemical and pharmacokinetic properties, often leading to improved therapeutic profiles.[1][3] The compound this compound, a member of the aryl thienyl ketone family, presents a promising scaffold for drug discovery, potentially as a kinase inhibitor or in other therapeutic areas where this structural motif is prevalent.[4] Understanding the reactivity and stability of this molecule is paramount for its development as a drug candidate, influencing its synthesis, formulation, storage, and metabolic fate.
This technical guide provides a comprehensive overview of the predicted chemical reactivity and stability of this compound. It outlines potential reaction pathways, degradation mechanisms, and detailed experimental protocols for their investigation.
Predicted Reactivity of this compound
The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring and the electron-withdrawing benzoyl group.
Electrophilic Aromatic Substitution
The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene.[1][5] The 3-benzoyl group is a deactivating meta-director for the benzene ring, but its effect on the thiophene ring is more complex. It deactivates the thiophene ring towards further electrophilic attack. The most likely positions for substitution on the thiophene ring are C5 and C2, which are ortho and para to the activating sulfur atom and less deactivated by the C3 acyl group.
A generalized workflow for investigating electrophilic aromatic substitution is presented below.
Caption: Generalized workflow for electrophilic aromatic substitution.
A potential pathway for the bromination of this compound is illustrated below.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
Exploring the Synthesis of Novel Thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the synthesis of novel thiophene derivatives, focusing on key synthetic methodologies, experimental protocols, and the biological evaluation of these compounds.
Core Synthetic Methodologies
The construction of the thiophene ring can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a fundamental method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[3][4] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
Mechanism: The reaction is believed to proceed through the formation of a thioketone intermediate, followed by tautomerization, cyclization, and subsequent dehydration to yield the aromatic thiophene ring.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile multi-component reaction that provides access to highly substituted 2-aminothiophenes.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. This is followed by the addition of sulfur, cyclization, and tautomerization to afford the 2-aminothiophene product.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][5] It involves the reaction of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.
Mechanism: The reaction proceeds via a Michael addition of the thioglycolate to the acetylenic ester, followed by a second addition and subsequent intramolecular cyclization and tautomerization.
Hinsberg Synthesis
The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters.[1][3] This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.
Mechanism: The reaction is a type of Stobbe condensation, proceeding through a series of aldol-type condensations and a lactone intermediate, which ultimately rearranges and cyclizes to form the thiophene ring.
Quantitative Data on Novel Thiophene Derivatives
The following tables summarize the synthetic yields and biological activities of recently developed thiophene derivatives, providing a comparative overview for researchers.
Table 1: Synthesis and Anticancer Activity of Novel Thiophene Derivatives
| Compound ID | Synthetic Method | Yield (%) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | Gewald Reaction | 73.33 | - | - | [6] |
| 8g | Gewald Reaction | 91.7 | - | - | [6] |
| 7a | Multi-component | - | - | - | [7] |
| 7b | Multi-component | 59 | - | - | [7] |
| 9b | Multi-component | 75 | - | - | [7] |
| TP 5 | Not Specified | - | HepG2 | <30 µg/mL | [8] |
| TP 5 | Not Specified | - | SMMC-7721 | <30 µg/mL | [8] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Synthesis and Antibacterial Activity of Novel Thiophene Derivatives
| Compound ID | Synthetic Method | Yield (%) | Bacterial Strain | MIC (µg/mL) | Reference |
| 12b | Multi-step | 65 | Ampicillin | - | [9] |
| Compound 4 | Not Specified | - | A. baumannii (Col-R) | 16 (MIC₅₀) | [10] |
| Compound 5 | Not Specified | - | A. baumannii (Col-R) | 16 (MIC₅₀) | [10] |
| Compound 8 | Not Specified | - | A. baumannii (Col-R) | 32 (MIC₅₀) | [10] |
| Compound 4 | Not Specified | - | E. coli (Col-R) | 8 (MIC₅₀) | [10] |
| Compound 5 | Not Specified | - | E. coli (Col-R) | 32 (MIC₅₀) | [10] |
| Compound 8 | Not Specified | - | E. coli (Col-R) | 32 (MIC₅₀) | [10] |
| 7b | One-pot | - | P. aeruginosa | - | [11] |
| 7b | One-pot | - | S. aureus | - | [11] |
| 7b | One-pot | - | B. subtilis | - | [11] |
MIC: Minimum Inhibitory Concentration. MIC₅₀: Minimum concentration required to inhibit 50% of the tested strains.
Table 3: Spectroscopic Data for Representative Novel Thiophene Derivatives
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| 8b | 7.36-7.41 (m, 4H, Ar-H), 6.67 (s, 1H, -CONH), 4.31-4.34 (q, 2H, OCH₂CH₃), 4.24 (s, 2H, CH₂), 3.70 (s, 1H, NH), 2.69 (s, 3H, -COCH₃), 2.42 (s, 3H, -CH₃), 1.36-1.39 (t, 3H, OCH₂CH₃) | 190.27, 166.77, 166.32, 163.09, 146.43, 137.21, 130.79, 129.79, 125.45, 120.19, 118.15, 109.19, 60.50, 41.88, 30.24, 16.11, 14.62 | 3405, 3297 (N-H), 3097 (Ar-H), 1663 (C=O), 1499 (C-N), 1284 (C-O), 786 (C-S) | 440.61 (M+1) | [12] |
| 7a | 12.01 (s, 1H, NH), 8.00 (s, 1H, CH-pyrimidine), 4.50 (s, 1H, NH), 4.00 (s, 2H, CH₂), 2.40–3.51 (m, 8H-morpholine), 1.50–2.55 (m, 8H, cyclohexane) | 169.2, 167.2, 154.8, 145.4, 139.8, 126.0, 117.7, 66.1, 59.1, 55.4, 55.1, 25.3, 24.5, 23.8, 23.5 | - | 347 | [7] |
| D2 | 8.22(s,2H,py),7.60-7.61(d-d, 6H, Th-CH), 7.129(t,3H,Ar-H), 7.107(S,1H,Ar-H), 3.885-3.897(s,3H,OMe), 3.850-3.880(s,3H,OMe) | 152.79(C-O),144.127(Th-C),128.11(Th-C), 128.114(1C,Ar-C), 124.061(1C,Ar-C), 123.13(1C,Ar), 119.0(2C,py), 114.12(CH2,ArC), 55.80(OMe), 55.53(OMe) | - | - | [13] |
Experimental Protocols
Detailed methodologies for the synthesis of thiophene derivatives are crucial for reproducibility and further development. Below are representative protocols for the aforementioned key synthetic reactions.
Protocol 1: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Adapted from Mishra et al.[6]
-
Reaction Setup: To a solution of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) in ethanol, add sulfur (0.06 mol) with stirring at room temperature.
-
Addition of Base: Add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.
-
Reaction Conditions: Stir the reaction mixture at 40-50°C for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to stand at room temperature overnight. Filter the resulting precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
Protocol 2: Fiesselmann Synthesis of Aryl-substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates
Adapted from Iaroshenko et al.[14]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the respective aryl-substituted methyl 3-chlorothiophene-2-carboxylate (1.0 equiv) in anhydrous THF.
-
Addition of Reagents: Add methyl thioglycolate (1.2 equiv) followed by the portion-wise addition of potassium tert-butoxide (2.5 equiv) at 0°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from a toluene/ethanol mixture.
Protocol 3: Hinsberg Synthesis of Thiophene Derivatives
General Procedure
-
Reaction Setup: To a solution of a 1,2-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, t-butanol), add diethyl thiodiacetate (1.0 equiv).
-
Addition of Base: Add a strong base, such as sodium ethoxide or potassium t-butoxide (2.0 equiv), portion-wise at a controlled temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl). Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The resulting ester can be hydrolyzed to the diacid by refluxing with aqueous or alcoholic alkali, followed by acidification. Purify the final product by recrystallization or column chromatography.
Visualizing Molecular Pathways and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts in thiophene derivative research.
Signaling Pathway: Tubulin Polymerization Inhibition
Certain thiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]
Caption: Inhibition of tubulin polymerization by a thiophene derivative.
Experimental Workflow: Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel thiophene derivatives.
Caption: General workflow for thiophene derivative synthesis and evaluation.
This technical guide provides a foundational understanding of the synthesis and potential applications of novel thiophene derivatives. The presented data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. journalwjarr.com [journalwjarr.com]
- 14. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the biological potential of substituted benzo[b]thiophenes.
An In-depth Technical Guide on the Biological Potential of Substituted Benzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural similarity to endogenous molecules allows for interaction with various biological targets, making it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the recent advancements in the investigation of substituted benzo[b]thiophenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory potential.
Substituted benzo[b]thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.
A novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has demonstrated significant cytotoxic effects across multiple cancer cell lines.[1][2] This compound was found to induce apoptosis by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[1][2] Furthermore, IPBT effectively inhibited cell migration and colony formation, suggesting its potential in targeting cancer metastasis.[1][2]
Another series of benzo[b]thiophene acrylonitrile analogs, structurally resembling combretastatin, have shown potent growth inhibition in the nanomolar range against a panel of 60 human cancer cell lines.[3] These compounds are hypothesized to exert their cytotoxic effects by interacting with tubulin, thereby disrupting microtubule function and leading to mitotic arrest.[3] Notably, certain analogs appear to overcome P-glycoprotein (P-gp)-mediated drug resistance.[3]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.[4] One compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis by suppressing myosin light chain phosphorylation and stress fiber formation.[4]
Furthermore, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in many cancers.[5] Compound B12 from this series demonstrated potent enzymatic inhibitory activity and robustly inhibited the proliferation of cancer cells overexpressing PHGDH.[5]
Quantitative Anticancer Data
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | EC50 | 126.67 µM | [1][2] |
| HepG2 | EC50 | 67.04 µM | [1][2] | |
| LNCaP | EC50 | 127.59 µM | [1][2] | |
| Caco-2 | EC50 | 63.74 µM | [1][2] | |
| Panc-1 | EC50 | 76.72 µM | [1][2] | |
| HeLa | EC50 | 146.75 µM | [1][2] | |
| Ishikawa | EC50 | 110.84 µM | [1][2] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | Various (85% of 60 cell lines) | GI50 | 10.0 - 90.9 nM | [3] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Various (96% of 60 cell lines) | GI50 | 21.1 - 98.9 nM | [3] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) | Various | GI50 | < 10.0 nM | [3] |
| Benzo[b]thiophene-1,1-dioxide (Stattic) | - | IC50 (PHGDH) | 1.98 ± 0.66 µM | [5] |
| Benzo[b]thiophene-1,1-dioxide (B12) | - | IC50 (PHGDH) | 0.29 ± 0.02 µM | [5] |
Signaling Pathway: Induction of Apoptosis by IPBT
Caption: Apoptotic pathway induced by 3-iodo-2-phenylbenzo[b]thiophene (IPBT).
Signaling Pathway: RhoA/ROCK Inhibition
References
- 1. oiccpress.com [oiccpress.com]
- 2. oiccpress.com [oiccpress.com]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 3-(4-Methylbenzoyl)thiophene from 1,4-dicarbonyl compounds.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3-(4-Methylbenzoyl)thiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The synthetic approach is based on the Paal-Knorr thiophene synthesis, a reliable method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[1][2][3][4] This protocol utilizes a suitable 1,4-dicarbonyl precursor and Lawesson's reagent as the sulfurizing agent.[5][6]
Introduction
Thiophene and its derivatives are important heterocyclic compounds frequently found in the core structures of various pharmaceuticals and functional organic materials. The Paal-Knorr thiophene synthesis is a classic and efficient method for the preparation of substituted thiophenes.[1][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the corresponding thiophene.[2][3] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.[7] This protocol details the synthesis of this compound from a suitable 1,4-dicarbonyl precursor.
Proposed Synthetic Pathway
The synthesis of this compound is achieved through the cyclization of a 1,4-dicarbonyl precursor using Lawesson's reagent. The key step is the formation of the thiophene ring.
DOT Script for the Synthetic Pathway:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from a generic 1,4-dicarbonyl precursor.
3.1. Materials and Reagents
-
1,4-Dicarbonyl Precursor (e.g., 2-(4-methylbenzoyl)succinaldehyde)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane
-
Ethyl Acetate
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
3.3. Reaction Procedure
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution. Caution: This reaction should be performed in a well-ventilated fume hood as it may produce toxic hydrogen sulfide gas.[2]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,4-Dicarbonyl Precursor | 1.0 eq |
| Lawesson's Reagent | 0.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product Yield (isolated) | 75-85% (representative) |
| Appearance | Pale yellow solid or oil |
| Chromatography | |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1) |
Characterization Data (Hypothetical)
Upon successful synthesis, the structure of this compound would be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.20 (m, aromatic protons), 2.40 (s, methyl protons).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (C=O), 144.0, 140.0, 136.0, 130.0, 129.5, 128.0, 126.0 (aromatic carbons), 21.5 (methyl carbon).
-
Mass Spectrometry (EI): m/z calculated for C₁₂H₁₀OS.
DOT Script for the Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling Lawesson's reagent and during the reaction, due to the potential evolution of toxic hydrogen sulfide gas.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The Paal-Knorr synthesis using Lawesson's reagent provides an effective method for the preparation of this compound from a 1,4-dicarbonyl precursor. The protocol is robust and generally high-yielding, making it suitable for laboratory-scale synthesis in research and drug development settings. Proper safety precautions are essential due to the nature of the reagents and potential byproducts.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. quora.com [quora.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
The Synthetic Utility of 3-(4-Methylbenzoyl)thiophene: A Versatile Building Block in Organic Synthesis
Application Note
Introduction: 3-(4-Methylbenzoyl)thiophene is a promising, yet underexplored, heterocyclic ketone that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive carbonyl group and an electron-rich thiophene ring, offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of complex molecules. This document provides an overview of the synthesis of this compound and explores its potential applications in the development of novel compounds for the pharmaceutical and materials science sectors. While specific literature on the extensive use of this particular building block is limited, its reactivity can be inferred from the well-established chemistry of benzoylthiophenes and related thiophene derivatives.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry. However, a key challenge in the acylation of thiophene is controlling the regioselectivity. The reaction can yield both the 2- and 3-substituted isomers, with the 2-isomer typically being the major product due to the higher stability of the cationic intermediate formed during attack at the C2 position.[1][2] Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired 3-isomer.
Table 1: Synthesis of this compound via Friedel-Crafts Acylation
| Reactants | Reagents/Catalyst | Solvent | Product | Theoretical Yield |
| Thiophene, 4-Methylbenzoyl Chloride | AlCl₃ (Lewis Acid) | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | This compound | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of thiophene. Optimization of the catalyst, solvent, and temperature may be required to improve the yield of the 3-substituted product.
Materials:
-
Thiophene
-
4-Methylbenzoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of thiophene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2- and 3-isomers and obtain pure this compound.
Applications in Organic Synthesis
The synthetic utility of this compound lies in the reactivity of both the carbonyl group and the thiophene ring.
1. Reactions at the Carbonyl Group:
The ketone functionality can undergo a variety of transformations, including:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps, such as esterification or etherification. The methylene group resulting from complete reduction (e.g., Wolff-Kishner or Clemmensen reduction) can also be a target.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols, allowing for the construction of more complex carbon skeletons.
-
Wittig Reaction: The carbonyl group can be converted to an alkene using phosphorus ylides, providing a route to various substituted styryl-thiophene derivatives.
Protocol 2: General Procedure for the Reduction of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at room temperature.
-
Add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
2. Reactions on the Thiophene Ring:
The thiophene ring is susceptible to further electrophilic substitution. The position of the incoming electrophile will be directed by the existing benzoyl group.
-
Halogenation: Bromination or chlorination can introduce a halogen atom onto the thiophene ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form C-C bonds.
-
Nitration and Sulfonation: These reactions can introduce nitro or sulfonic acid groups, respectively, which are versatile functional groups for further transformations.
Visualization of Synthetic Pathways
Caption: Synthetic routes from thiophene to derivatives of this compound.
Application in Drug Discovery
Thiophene-containing compounds are prevalent in medicinal chemistry and are components of numerous approved drugs. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules. For instance, the benzoylthiophene moiety is found in compounds investigated as tubulin polymerization inhibitors for cancer therapy.[3]
Caption: Workflow for utilizing this compound in a drug discovery program.
This compound is a molecule with considerable, yet largely untapped, potential as a building block in organic synthesis. Its straightforward, albeit potentially low-yielding, synthesis via Friedel-Crafts acylation provides access to a scaffold that can be readily diversified through reactions at the carbonyl group and on the thiophene ring. The established biological significance of the benzoylthiophene core suggests that derivatives of this compound could be valuable candidates for the development of new therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
Application of 3-(4-Methylbenzoyl)thiophene in medicinal chemistry for kinase inhibitors.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][4] This document provides detailed application notes and protocols for researchers interested in exploring the potential of 3-(4-Methylbenzoyl)thiophene and its analogs as kinase inhibitors. While direct studies on this specific molecule are limited in publicly available literature, the broader class of 3-aroylthiophene and benzothiophene derivatives has demonstrated significant promise, offering valuable insights into potential applications and structure-activity relationships (SAR).[5]
Rationale for this compound as a Kinase Inhibitor Scaffold
The this compound structure combines two key pharmacophoric elements: the thiophene ring and a benzoyl moiety. The thiophene ring can engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions.[6][7] The benzoyl group, particularly with substituents like the 4-methyl group, can be tailored to enhance potency and selectivity by probing specific sub-pockets of the kinase active site.[8] The methyl group, for instance, can influence the electronic properties and steric profile of the molecule, potentially improving its binding affinity and pharmacokinetic properties.
Potential Kinase Targets and Therapeutic Areas
Based on the activity of structurally related thiophene derivatives, this compound could potentially target a range of kinases implicated in oncology and other diseases.
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): Overexpressed in various cancers, EGFR is a well-established target for thiophene-based inhibitors.[9]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, its inhibition is a crucial strategy in cancer therapy. Fused thiophene derivatives have shown potent VEGFR-2 inhibitory activity.[10]
-
-
Non-Receptor Tyrosine Kinases:
-
c-Jun N-terminal Kinase (JNK): Implicated in inflammatory responses and apoptosis, JNK has been targeted by thiophene-3-carboxamide derivatives.[11]
-
-
Serine/Threonine Kinases:
-
AKT: A central node in cell survival pathways, AKT is a promising target for cancer treatment.[10]
-
Atypical Protein Kinase C (aPKC): Involved in cell polarity and proliferation, aPKC isoforms have been inhibited by 2-amino-3-carboxy-4-phenylthiophenes.[12]
-
Tousled-Like Kinase 2 (TLK2): An emerging target in cancer, TLK2 has been inhibited by oxindole-thiophene hybrids.[13]
-
The primary therapeutic area for such inhibitors is oncology , with potential applications in treating solid tumors and hematological malignancies.[1][2] Additionally, given the roles of kinases in inflammation and neurodegeneration, there may be opportunities in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[14][15]
Structure-Activity Relationship (SAR) Insights from Analogs
While specific SAR data for this compound is unavailable, studies on related 3-aroylthiophenes and benzothiophenes provide valuable guidance for designing new analogs:
-
Substituents on the Benzoyl Ring: The nature and position of substituents on the phenyl ring of the benzoyl moiety are critical for activity. Electron-donating groups, such as methoxy groups, have been shown to enhance the potency of some benzoyl-thiophene derivatives.[8] The 4-methyl group in the title compound is an electron-donating group and could contribute positively to binding affinity.
-
Modifications of the Thiophene Ring: Substitution at other positions of the thiophene ring can significantly impact activity. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes, electron-donating moieties on the C-4 aryl group were found to be crucial for inhibitory activity.[12]
-
Fused Ring Systems: Fusing the thiophene ring with other heterocycles, such as in thienopyrimidines, has yielded potent dual inhibitors of kinases like VEGFR-2 and AKT.[10]
Quantitative Data from Structurally Related Thiophene-Based Kinase Inhibitors
The following tables summarize the in vitro activity of various thiophene derivatives against different kinases and cancer cell lines, providing a benchmark for the potential efficacy of this compound analogs.
Table 1: Inhibitory Activity of Thiophene Derivatives against Specific Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Thiophene-3-carboxamide selenide | EGFR | 94.44 | [9] |
| Fused Thienopyrimidine | VEGFR-2 | 75 | [10] |
| Fused Thienopyrimidine | AKT | 4600 | [10] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | Tubulin Polymerization | 670 | [8] |
| Imidazole-substituted Thiophene | TLK2 | 23 | [13] |
Table 2: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiophene-3-carboxamide selenide | HCT116 | Colon Cancer | 3.20 | [9] |
| Fused Thienopyrimidine | HepG2 | Liver Cancer | 3.023 | [10] |
| Fused Thienopyrimidine | PC-3 | Prostate Cancer | 3.12 | [10] |
| Tetrahydrobenzo[b]thiophene derivative | A549 | Lung Cancer | Varies (10-100) | [16] |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of this compound and its derivatives as kinase inhibitors, based on methodologies reported for similar compounds.[7]
5.1. In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase of interest
-
Biotinylated substrate peptide
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated 96-well plates
-
Phospho-specific antibody conjugated to HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
-
-
Procedure:
-
Coat a 96-well streptavidin plate with the biotinylated substrate peptide. Wash to remove unbound peptide.
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Add the kinase and the test compound dilutions to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop buffer (e.g., EDTA).
-
Wash the plate to remove ATP and unbound components.
-
Add the HRP-conjugated phospho-specific antibody. Incubate for 1 hour at room temperature.
-
Wash the plate to remove the unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
5.2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Visualizations
6.1. Signaling Pathway Diagram
The following diagram illustrates a simplified EGFR signaling pathway, a common target for thiophene-based kinase inhibitors.
Caption: EGFR signaling pathway and the putative inhibitory action of this compound.
6.2. Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and initial evaluation of a novel kinase inhibitor.
Caption: General workflow for the development of novel kinase inhibitors.
Conclusion
While direct experimental data on this compound as a kinase inhibitor is not yet prevalent in the literature, the extensive research on related thiophene, benzothiophene, and thienopyrimidine derivatives strongly supports its potential as a valuable scaffold for the design of novel therapeutic agents.[1][2][3] The protocols and insights provided herein offer a foundational framework for researchers to initiate investigations into the medicinal chemistry of this promising compound and its analogs. Further synthesis and biological evaluation are warranted to fully elucidate their therapeutic potential.
References
- 1. librarysearch.colby.edu [librarysearch.colby.edu]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anticancer Research of 3-(4-Methylbenzoyl)thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-(4-Methylbenzoyl)thiophene derivatives and their evaluation as potential anticancer agents. The methodologies outlined herein are based on established chemical and biological procedures, offering a framework for the exploration of this promising class of compounds in oncology research.
Introduction
Thiophene derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. The 3-aroylthiophene core, in particular, has been identified as a promising pharmacophore. This document focuses on derivatives of this compound, outlining their synthesis, and providing protocols for the assessment of their anticancer efficacy through various in vitro assays. The potential mechanisms of action, such as kinase inhibition and induction of apoptosis, are also discussed.
Synthesis of this compound Derivatives
The synthesis of this compound is most effectively achieved through a multi-step process to ensure the desired regioselectivity, as direct Friedel-Crafts acylation of thiophene predominantly yields the 2-substituted product. A plausible and efficient synthetic route involves the Friedel-Crafts acylation of toluene followed by subsequent reactions to introduce the thiophene moiety.
Experimental Protocol: Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Toluene to Synthesize 4-Methylacetophenone
This initial step involves the acylation of toluene with an acetylating agent in the presence of a Lewis acid catalyst.
-
Materials:
-
Toluene
-
Acetic anhydride or Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Methylene chloride (DCM)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in methylene chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride (or acetic anhydride) to the cooled suspension with vigorous stirring.
-
To this mixture, add toluene dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methylacetophenone.
-
Purify the product by distillation or column chromatography.
-
Step 2: Synthesis of this compound
This can be achieved via a Friedel-Crafts acylation of a suitable thiophene precursor with 4-methylbenzoyl chloride. To achieve the 3-substitution pattern, one could start from 3-bromothiophene, convert it to a Grignard reagent, and then react it with 4-methylbenzoyl chloride.
-
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
4-Methylbenzoyl chloride
-
Ammonium chloride solution, saturated
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 3-bromothiophene in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride in the same anhydrous solvent to the Grignard reagent.
-
After the addition, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
-
Anticancer Activity Evaluation
The synthesized this compound derivatives can be screened for their anticancer activity using a panel of human cancer cell lines. Standard in vitro assays are employed to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative thiophene derivatives against various cancer cell lines, providing a comparative analysis of their potency.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| T-1 | 2-(4-chlorobenzoyl)-3-chloro-benzo[b]thiophene | MCF-7 (Breast) | 8.5 | [1] |
| T-2 | 2-(4-methoxybenzoyl)-3-chloro-benzo[b]thiophene | MCF-7 (Breast) | 12.3 | [1] |
| T-3 | 2-(4-nitrobenzoyl)-3-chloro-benzo[b]thiophene | HCT-116 (Colon) | 5.2 | [1] |
| BU17 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 (Lung) | - | [2][3] |
| 4e | 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene | HeLa (Cervical), Jurkat (Leukemia) | Submicromolar | [4] |
Note: Data for the specific this compound derivatives should be populated upon experimental determination.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
This compound derivatives (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Protocol: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with the thiophene derivatives.
-
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mechanism of Action: Signaling Pathways
Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The this compound scaffold is hypothesized to interact with key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathway
A potential mechanism of action for this compound derivatives involves the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT and MAPK/ERK pathways, ultimately leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives for anticancer research.
Caption: Workflow for anticancer drug discovery with thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Thiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Friedel-Crafts acylation of thiophene is a fundamental electrophilic aromatic substitution reaction used to synthesize acylthiophenes. These compounds, particularly 2-acetylthiophene, are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reaction typically involves treating thiophene with an acylating agent, such as an acid anhydride or an acyl halide, in the presence of a catalyst. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often lead to environmental concerns and side reactions due to their moisture sensitivity and the large quantities required.[1][3] Consequently, significant research has focused on developing more sustainable and reusable catalysts, such as solid acids (zeolites) and other milder Lewis acids.[1][4] This document provides a comparative overview of various catalytic systems and detailed protocols for the acylation of thiophene.
Data Presentation: Comparative Performance of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of thiophene acylation. The following table summarizes quantitative data for several catalytic systems, allowing for a clear comparison of their performance under different experimental conditions.
| Catalyst | Acylating Agent | Molar Ratio (Thiophene:Agent) | Reaction Conditions | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Source(s) |
| Hβ Zeolite | Acetic Anhydride | 1:3 | 60°C, 2h | ~99% | 98.6% | [1][3] |
| Modified C25 Zeolite | Acetic Anhydride | 1:2 | 80°C, 2h | 99.0% | - | [3][4] |
| Ethylaluminum dichloride (EtAlCl₂) ** | Succinyl Chloride | 2.1:1 | 0°C, 2h | - | 99% | [3] |
| 85% Phosphoric Acid | Acetic Anhydride | 2:1 | Reflux (~75°C start), 2h | - | 74-79% | [5] |
| SnO₂ nanosheets | Benzoyl Chloride | - | 50°C, solvent-free | - | Quantitative | [3] |
| Glauconite (activated) | Acetic Anhydride | - | Reflux, 5h | 66% | - | [6] |
| HZSM-5 Zeolite | Acetic Anhydride | 1:3 | 60°C | Low | - | [1][3] |
| Zinc Chloride (ZnCl₂) ** | Acetic Anhydride | 1:1 | Reflux (105-125°C), 4h | - | 12% (catalytic amount) | [7] |
Key Observations:
-
Solid Acid Catalysts: Hβ zeolite and modified C25 zeolite demonstrate excellent activity and high selectivity for 2-acetylthiophene under relatively mild conditions.[1][3][4] These catalysts offer the significant advantages of being recoverable, regenerable, and reusable.[1] HZSM-5 shows lower activity, potentially due to its smaller pore size.[3]
-
Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) is a highly effective catalyst, yielding nearly quantitative results.[3] Traditional Lewis acids like AlCl₃, while effective, require stoichiometric amounts and generate significant toxic waste.[1][3]
-
Protic Acids: Phosphoric acid provides a simple and effective method, though yields may be lower compared to zeolite or specific Lewis acid catalysts.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide experimental protocols for key catalytic systems.
Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene using a reusable solid acid catalyst.[1][3]
1. Catalyst Activation:
- Place the Hβ zeolite catalyst in a furnace.
- Calcine at 550°C for 4 hours to remove any adsorbed water and fully activate the acid sites.[3]
- Allow the catalyst to cool to room temperature in a desiccator before use.
2. Reaction Setup:
- In a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1][3]
3. Catalyst Addition:
4. Reaction:
- Heat the mixture in a water bath to 60°C (333 K) and stir vigorously.[1][3]
- Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[3]
5. Work-up and Purification:
- After the reaction is complete, cool the mixture to room temperature.
- Recover the solid catalyst by filtration. The catalyst can be washed, dried, and calcined for regeneration and reuse.[1][3]
- The liquid product can be purified by distillation under reduced pressure to isolate the 2-acetylthiophene.[3]
Protocol 2: Acylation using a Lewis Acid Catalyst (Ethylaluminum Dichloride)
This protocol is based on the use of ethylaluminum dichloride (EtAlCl₂) for the high-yield acylation of thiophene.[3]
1. Reaction Setup:
- In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (CH₂Cl₂).[3]
- Cool the solution to 0°C using an ice bath.
2. Catalyst Addition:
- Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution while maintaining the temperature at 0°C.[3]
3. Reaction:
- Stir the mixture at 0°C for 2 hours.[3]
4. Work-up and Purification:
- Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[3]
- Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x 50 mL).[3]
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
- The crude product can be further purified using column chromatography.[3]
Protocol 3: Acylation using a Protic Acid Catalyst (Phosphoric Acid)
This protocol describes a classic and straightforward method for the acetylation of thiophene using phosphoric acid as a catalyst.[5]
1. Reaction Setup:
- In a 1 L three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, place 168 g (2 moles) of thiophene and 107 g (1 mole) of 95% acetic anhydride.[5]
2. Catalyst Addition & Reaction:
- Heat the solution to 70–75°C.
- Remove the heat source and add 10 g (6 mL) of 85% phosphoric acid with stirring.[5]
- An exothermic reaction will occur within 2-3 minutes. Use a cold water bath to control the reaction and keep the temperature from rising uncontrollably.[5]
- Once the initial exotherm subsides, apply heat and reflux the mixture for a total of 2 hours.[5]
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Wash the mixture successively with 250 mL of water and two 100 mL portions of 5% sodium carbonate solution.[5]
- Dry the organic layer over anhydrous sodium sulfate.[5]
- Distill the orange-red liquid through a short fractionating column at atmospheric pressure to remove unreacted thiophene (b.p. 83–84°C).[5]
- Distill the residue under reduced pressure to obtain 2-acetylthiophene (b.p. 89–90°C/10 mm). The expected yield is 93–100 g (74–79%).[5]
Visualizations
Experimental Workflow
The following diagram outlines the generalized experimental workflow for the acylation of thiophene.
Caption: A generalized experimental workflow for thiophene acylation.
Friedel-Crafts Acylation Mechanism
The regioselectivity of the Friedel-Crafts acylation of thiophene, which strongly favors substitution at the 2-position, can be explained by the superior resonance stabilization of the intermediate sigma complex formed during the reaction.[9]
Caption: Logical steps of the Friedel-Crafts acylation mechanism.
References
- 1. tsijournals.com [tsijournals.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
High-Yield Synthesis of 3-Acylbenzothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acylbenzothiophenes are a pivotal class of heterocyclic compounds widely recognized for their significant presence in the core structures of numerous pharmacologically active molecules and functional materials. Their derivatives exhibit a broad spectrum of biological activities, including but not limited to, acting as polymerization inhibitors and as precursors to drugs like Raloxifene.[1] Consequently, the development of efficient and high-yield synthetic methodologies for accessing these scaffolds is of paramount importance in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key high-yield synthetic routes to 3-acylbenzothiophenes, focusing on reproducibility and ease of comparison.
Synthetic Strategies Overview
The synthesis of 3-acylbenzothiophenes can be broadly achieved through several effective methods. The classical and most direct approach is the Friedel-Crafts acylation of a pre-existing benzothiophene ring.[2][3] More recent and innovative methods, such as radical-mediated cyclizations, offer alternative pathways that can provide access to these valuable compounds from simple, acyclic precursors.[1] Another effective method involves the use of trifluoroacetic anhydride in a solvent-free C-C bond-forming reaction.[3] This document will detail these three prominent methods.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the different high-yield synthetic routes to 3-acylbenzothiophenes, allowing for a direct comparison of their efficiencies and conditions.
| Method Name | Catalyst / Reagent | Acylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) or Brønsted Acids (e.g., H₃PO₄) | Acyl Chlorides or Carboxylic Anhydrides | Dichloromethane, Nitrobenzene | Room Temp. to Reflux | 1 - 24 h | 65 - 94% | [3][4][5] |
| Radical Cascade Cyclization | Silver Nitrate (AgNO₃) | α-Oxocarboxylic Acids | Dichloroethane (DCE) | 80 °C | 12 h | up to 85% | [1][2] |
| TFAA-Mediated Acylation | Trifluoroacetic Anhydride (TFAA) / Phosphoric Acid (H₃PO₄) | Carboxylic Acids | Solvent-free | 80 °C | 4 - 5 h | 73 - 78% | [3] |
Mandatory Visualizations
General Reaction Scheme for 3-Acylbenzothiophene Synthesis
Caption: General reaction pathway for the synthesis of 3-acylbenzothiophenes.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for organic synthesis and purification.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzothiophene
This protocol describes a general procedure for the Lewis acid-catalyzed acylation of benzothiophene. Careful control of anhydrous conditions is critical for success, as Lewis acids like aluminum chloride are highly moisture-sensitive.[4]
Materials:
-
Benzothiophene
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add benzothiophene (1.0 equivalent) to the flask.
-
Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. For less reactive acylating agents, heating to reflux may be necessary.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a suitable eluent system, e.g., hexane/ethyl acetate) to afford the pure 3-acylbenzothiophene.
Protocol 2: Radical Cascade Cyclization of 2-Alkynylthioanisoles
This method provides a direct route to 3-acylbenzothiophenes from readily available starting materials.[1]
Materials:
-
2-Alkynylthioanisole
-
α-Oxocarboxylic acid (e.g., Phenylglyoxylic acid)
-
Silver Nitrate (AgNO₃)
-
1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-alkynylthioanisole (1.0 equivalent) and the α-oxocarboxylic acid (1.5 equivalents) in DCE.
-
Initiation: Add silver nitrate (AgNO₃, 0.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble silver salts.
-
Concentration: Wash the Celite pad with DCM and combine the filtrates. Concentrate the combined organic solutions under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-acylbenzothiophene.
Protocol 3: TFAA-Mediated Solvent-Free Acylation
This protocol offers a simple, single-step, and environmentally benign approach to 3-acylbenzothiophenes.[3]
Materials:
-
Benzothiophene
-
Carboxylic acid (e.g., Propionic acid)
-
Trifluoroacetic Anhydride (TFAA)
-
Phosphoric Acid (85% H₃PO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask, mix the carboxylic acid (2.0 equivalents) with trifluoroacetic anhydride (1.0 equivalent) and a catalytic amount of 85% phosphoric acid (2-3 drops).
-
Pre-reaction: Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ generation of the mixed anhydride.
-
Acylation: Add benzothiophene (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-5 hours. The reaction is performed without any additional solvent.
-
Work-up: Cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acids.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3-acylbenzothiophene.
References
- 1. Direct synthesis of 3-acylbenzothiophenes via the radical cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Development of Cholinesterase Inhibitors Featuring a Benzothiophene Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of cholinesterase inhibitors centered on the benzothiophene scaffold. It is designed to serve as a practical guide, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction
The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its structural rigidity and potential for diverse functionalization make it an attractive scaffold for the design of targeted enzyme inhibitors. One area of significant interest is the development of benzothiophene-based cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.[2] The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[3] Cholinesterase inhibitors mitigate this by preventing the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3]
This guide details the synthesis of benzothiophene derivatives and the subsequent evaluation of their inhibitory activity against the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Data Presentation: Inhibitory Activity of Benzothiophene Derivatives
The following tables summarize the in vitro inhibitory potency of various benzothiophene derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
Table 1: In Vitro Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids
| Compound ID | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
| 5a | > 100 | 50.7 | - |
| 5f | 62.10 | > 100 | - |
| 5h | > 100 | 24.35 | - |
| 5i | > 100 | 59.6 | - |
| Galantamine (Reference) | - | 28.08 | - |
Data sourced from a study on benzothiophene-chalcone hybrids.[4][5] A higher selectivity index indicates greater selectivity for BChE over AChE.
Table 2: In Vitro Acetylcholinesterase Inhibitory Activity of Spirooxindole-Benzo[b]thiophene Derivatives
| Compound ID | hAChE IC₅₀ (µM) |
| IIc | 20.84 |
Data sourced from a study on spirooxindole-benzo[b]thiophene derivatives.[6]
Signaling Pathway and Mechanism of Action
Cholinesterase inhibitors exert their effect within the cholinergic synapse. The following diagram illustrates the normal process of cholinergic neurotransmission and the mechanism by which these inhibitors enhance acetylcholine signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4 Determination of cholinesterase (AChE/BChE) inhibitory assay [bio-protocol.org]
Application Notes and Protocols: Thiophene Derivatives as Potent Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of thiophene derivatives as a promising class of anti-inflammatory agents. Thiophene-based compounds have demonstrated significant potential in modulating key inflammatory pathways, offering opportunities for the development of novel therapeutics for a range of inflammatory diseases.[1][2][3][4][5] This document outlines their mechanisms of action, summarizes key quantitative data, provides detailed protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows involved.
Mechanism of Action
Thiophene derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. Many of these compounds have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][3][4][6] Furthermore, certain thiophene derivatives have been shown to modulate the expression of inflammatory cytokines and interfere with major signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][7]
Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives
The following tables summarize the quantitative data for selected thiophene derivatives, showcasing their in vitro and in vivo anti-inflammatory activities.
Table 1: In Vitro Inhibition of COX Enzymes by Thiophene Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 21 | COX-2 | 0.67 | Celecoxib | 1.14 |
| Generic Thiophene Derivative Example 1 | COX-1 | 12.90–33.37 | Aspirin | 3.57 |
| Generic Thiophene Derivative Example 2 | COX-2 | 38.32–46.16 | Celecoxib | 6.8 |
Note: Data for generic examples are illustrative and based on typical reported ranges.[1][2][8]
Table 2: In Vitro Inhibition of 5-LOX by Thiophene Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 21 | 5-LOX | 2.33 | Sodium Meclofenamate | 5.64 |
| Generic Thiophene Derivative Example 3 | 5-LOX | 47.59 | Zileuton | Varies |
Note: Data for generic examples are illustrative and based on typical reported ranges.[1][2][9]
Table 3: In Vivo Anti-inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Compound 15 | 50 | 58.46 | Indomethacin | Not specified | 47.73 |
| Compound 16 | Not specified | 48.94 | Sodium Diclofenac | Not specified | Comparable |
| Compound 17 | Not specified | 47.0 | Sodium Diclofenac | Not specified | Comparable |
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize key signaling pathways targeted by thiophene derivatives and a typical experimental workflow for their evaluation.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Flow Cytometric Analysis of Cell Cycle Arrest by Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, many thiophene derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][4][5][6] A primary mechanism through which these compounds exert their anticancer effects is the induction of cell cycle arrest, a critical process that halts cell proliferation and can lead to apoptosis (programmed cell death).[4][5]
Flow cytometry is a powerful and widely used technique for analyzing the cell cycle distribution of a population of cells.[7][8] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[9]
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of thiophene derivatives on the cell cycle of cancer cells.
Mechanism of Action: Thiophene Derivatives and Cell Cycle Regulation
Thiophene derivatives can induce cell cycle arrest through various mechanisms, often by targeting key proteins involved in cell cycle progression.[1][4] One of the well-documented mechanisms is the inhibition of tubulin polymerization.[4][10] Tubulin is the protein subunit of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. By disrupting microtubule dynamics, certain thiophene derivatives can arrest cells in the G2/M phase of the cell cycle.[4] Other thiophene-containing compounds have been shown to inhibit specific kinases that regulate cell cycle transitions.[4]
The following diagram illustrates a potential signaling pathway for a thiophene derivative that induces G2/M phase arrest by inhibiting tubulin polymerization and a key cell cycle kinase.
Caption: Signaling pathway of a thiophene derivative inducing G2/M arrest.
Quantitative Data: Effects of Thiophene Derivatives on Cell Cycle Distribution
The following table summarizes the effects of various thiophene derivatives on the cell cycle distribution in different cancer cell lines. The data is presented as the percentage of cells in each phase of the cell cycle after treatment.
| Thiophene Derivative | Cell Line | Treatment Concentration | % G0/G1 | % S | % G2/M | Reference |
| SB-200 | MCF-7 | IC50 | Increased | - | - | [5] |
| SB-83 | MCF-7 | IC50 | Increased | - | - | [5] |
| BU17 | A549 | Dose-dependent | - | - | Increased | [4] |
| Compound 4e | MCF-7 | IC50 (24h) | - | - | Increased | [11] |
| Compound 4f | HCT-116 | IC50 (24h) | - | - | Increased | [11] |
| Compound 4m | HepG-2 | IC50 (24h) | - | - | Increased | [11] |
Note: "-" indicates that the specific percentage was not provided in the cited source, but the trend of increase or decrease was reported.
Experimental Protocols
Workflow for Flow Cytometric Analysis of Cell Cycle Arrest
The overall experimental workflow for analyzing cell cycle arrest induced by thiophene derivatives is depicted below.
Caption: Experimental workflow for cell cycle analysis.
Protocol 1: Cell Culture and Treatment with Thiophene Derivatives
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.[8]
-
Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare stock solutions of the thiophene derivatives in a suitable solvent (e.g., DMSO). Further dilute the compounds to the desired final concentrations in a complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the thiophene derivatives at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the drug).[1]
-
Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
Protocol 2: Cell Preparation for Flow Cytometry
Materials:
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Centrifuge tubes (15 mL)
-
Centrifuge
Procedure:
-
Harvest Cells: After the treatment period, aspirate the medium. Wash the cells once with PBS.
-
Trypsinization: Add trypsin-EDTA to detach the cells from the plate. Once detached, add a complete medium to inactivate the trypsin.
-
Cell Collection: Transfer the cell suspension to a 15 mL centrifuge tube.
-
Centrifugation: Centrifuge the cells at approximately 200 x g for 5 minutes.[12]
-
Washing: Discard the supernatant and resuspend the cell pellet in cold PBS. Centrifuge again at 200 x g for 5 minutes.[12]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, slowly add 1 mL of ice-cold 70% ethanol to fix the cells.[13]
-
Storage: Store the fixed cells at 4°C for at least 30 minutes.[13] For longer storage, cells can be kept at -20°C for several weeks.[8]
Protocol 3: Propidium Iodide (PI) Staining and Flow Cytometry Analysis
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[13]
-
RNase A (DNase-free, e.g., 100 µg/mL)[13]
-
Flow cytometer
Procedure:
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 2000 rpm or ~800 x g) for 5 minutes to pellet them.[13]
-
Washing: Discard the ethanol supernatant and wash the cell pellet with 1 mL of PBS. Repeat this washing step.[13]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained by PI.[13] Incubate at 37°C for 15-30 minutes.[12]
-
PI Staining: Add the PI staining solution to the cells.[13]
-
Incubation: Incubate the cells in the dark at room temperature for at least 20 minutes before analysis.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer.[13] Collect at least 20,000 events per sample for accurate analysis.[7]
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Troubleshooting and Considerations
-
Cell Clumping: Cell aggregates can interfere with accurate flow cytometry readings. To minimize clumping, ensure a single-cell suspension after harvesting and consider filtering the stained cells through a nylon mesh before analysis.[12]
-
Autofluorescence: Some cell lines may exhibit high intrinsic fluorescence. It is important to include an unstained control to set the baseline fluorescence.
-
Cytometer Calibration: Regularly check the flow cytometer's linearity and doublet discrimination capabilities using calibration beads or standardized cell preparations to ensure data quality.[13]
-
Apoptotic Cells: Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak in the DNA histogram. This population can also be quantified to assess the apoptotic effects of the thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Support Center: 3-(4-Methylbenzoyl)thiophene Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Methylbenzoyl)thiophene. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.
Frequently Asked Questions (FAQs)
Section 1: Reaction and Yield Optimization
Q1: What is the standard method for synthesizing this compound, and what are the main challenges?
A1: The most direct method is the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride using a Lewis acid catalyst. The primary challenge of this approach is regioselectivity. Electrophilic substitution on an unsubstituted thiophene ring strongly favors attack at the 2-position over the 3-position due to the greater stabilization of the cationic intermediate.[1] Consequently, direct acylation typically results in 2-(4-Methylbenzoyl)thiophene as the major product, leading to low yields of the desired 3-isomer and creating a difficult purification challenge.
Q2: My yield of the 3-isomer is very low. How can I improve regioselectivity?
A2: Improving the yield of the 3-isomer requires a strategy that circumvents the natural reactivity of the thiophene ring. Two effective approaches are:
-
Blocking Group Strategy: Introduce a removable blocking group at the 2- and 5-positions of thiophene (e.g., bromine). With these positions occupied, Friedel-Crafts acylation is directed to the 3-position. The blocking groups can then be removed in a subsequent step, for example, via metal-halogen exchange and quenching.
-
Synthesis from a 3-Substituted Precursor: Begin with a commercially available 3-substituted thiophene, such as 3-bromothiophene or 3-thiophenecarboxylic acid. These precursors can be converted to the target molecule through reactions like Grignard formation followed by acylation, or by converting the carboxylic acid to an acid chloride and performing a coupling reaction.
Q3: Which Lewis acid catalyst is most effective for the Friedel-Crafts acylation of thiophene?
A3: While direct acylation is not ideal for obtaining the 3-isomer, the choice of catalyst is still crucial. Aluminum chloride (AlCl₃) is a traditional and potent catalyst but can sometimes lead to side reactions or degradation of sensitive substrates. Tin(IV) chloride (SnCl₄) is a milder alternative that can offer better control. For researchers exploring solid acid catalysts, zeolites such as Hβ have shown high conversion rates in thiophene acylations under specific conditions.[2]
Q4: What are the common side products I should expect?
A4: The most common side products include:
-
2-(4-Methylbenzoyl)thiophene: The major isomeric impurity from direct acylation.[1]
-
2,5-bis(4-Methylbenzoyl)thiophene: A di-acylated product formed if excess acylating agent or harsh conditions are used.
-
Unreacted Starting Materials: Thiophene and 4-methylbenzoyl chloride.
-
Degradation Products: Thiophene can be sensitive to strong acids, leading to polymerization or charring, especially at elevated temperatures.
Section 2: Troubleshooting Common Issues
Q1: The reaction is sluggish or does not proceed to completion. What should I check?
A1: Several factors can cause a slow or incomplete reaction:
-
Catalyst Inactivity: Ensure the Lewis acid catalyst is anhydrous and has not been deactivated by atmospheric moisture. Use freshly opened or properly stored reagents. Solid acid catalysts may require activation by heating before use.[2]
-
Insufficient Temperature: While higher temperatures can cause degradation, the reaction may require gentle heating to initiate or proceed at a reasonable rate. Monitor the reaction temperature closely.
-
Reagent Quality: Verify the purity of the thiophene and 4-methylbenzoyl chloride. Impurities can interfere with the catalyst.
-
Solvent Choice: The solvent must be anhydrous. Dichloromethane, carbon disulfide, or nitrobenzene are common choices for Friedel-Crafts reactions.
Q2: My final product is a dark oil and will not crystallize. What is the cause and solution?
A2: The inability to crystallize is typically due to the presence of impurities that inhibit the formation of a crystal lattice.[3] The primary culprits are often isomeric byproducts or residual solvent.
-
Solution: The most effective solution is to purify the crude oil using column chromatography to separate the desired 3-isomer from the 2-isomer and other impurities.[3] After chromatography, combining the pure fractions and removing the solvent under high vacuum should yield a product that is more amenable to crystallization.
Section 3: Purification Strategies
Q1: What is the best method to purify the crude product and separate the 2- and 3-isomers?
A1: Column chromatography is the most effective technique for separating the 2- and 3-isomers of (4-Methylbenzoyl)thiophene due to their different polarities.[3] A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is recommended. Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
Q2: How can I remove persistent color from my purified product?
A2: A persistent color suggests the presence of minor, highly colored impurities or degradation products.[3] If chromatography does not remove the color, you can try treating a solution of the product with a small amount of activated charcoal, followed by hot filtration and recrystallization.[3]
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene (Note: Data adapted from studies on acylation with acetic anhydride, trends are applicable to acylation with 4-methylbenzoyl chloride.[2][4])
| Catalyst | Acylating Agent | Thiophene Conversion (%) | Target Isomer Yield (%) | Reaction Conditions |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 (2-isomer) | 60°C, 2h, Thiophene:Ac₂O = 1:3 |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | High (2-isomer) | 80°C, 2h, Thiophene:Ac₂O = 1:2 |
| Anhydrous AlCl₃ | Benzoyl Chloride | High | Varies (Major 2-isomer) | Traditional method, often requires >1 equivalent of catalyst |
| Zinc Halide (e.g., ZnCl₂) | Acyl Halide | Moderate to High | Varies (Major 2-isomer) | Effective in small amounts (<1 mole per mole of acylating agent)[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Blocking Group Strategy
Step A: Dibromination of Thiophene
-
Setup: In a flask protected from light and fitted with a dropping funnel and stirrer, dissolve thiophene (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (2.1 eq) portion-wise, maintaining the temperature below 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice water. Extract the product with dichloromethane, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,5-dibromothiophene.
Step B: Friedel-Crafts Acylation of 2,5-Dibromothiophene
-
Setup: To a flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane.
-
Acyl Chloride Addition: Cool the suspension to 0°C. Add a solution of 4-methylbenzoyl chloride (1.1 eq) in dichloromethane dropwise.
-
Substrate Addition: Add a solution of 2,5-dibromothiophene (1.0 eq) in dichloromethane dropwise, keeping the temperature at 0°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the layers, extract the aqueous layer with dichloromethane, combine organic layers, wash with water and brine, dry, and concentrate to yield crude 3-(4-Methylbenzoyl)-2,5-dibromothiophene.
Step C: Reductive Debromination
-
Setup: Dissolve the crude product from Step B in anhydrous THF under an inert atmosphere.
-
Reduction: Cool to -78°C. Slowly add n-butyllithium (2.2 eq). Stir for 1 hour at this temperature.
-
Quench: Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Work-up: Warm to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in 100% hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze each by TLC. The 2-isomer will typically elute before the more polar 3-isomer.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified compound.[3]
Visualizations
References
Overcoming challenges in the Friedel-Crafts acylation of thiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of thiophene.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue 1: Low or No Conversion of Thiophene
Q: My Friedel-Crafts acylation of thiophene is resulting in low to no product. What are the potential causes and how can I improve the conversion rate?
A: Low conversion in the acylation of thiophene can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Inactivity: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your glassware, solvents, or reagents will deactivate the catalyst.[1][2] Solid acid catalysts, such as zeolites, also need proper activation to expose their catalytic sites.[1]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, perform calcination (e.g., at 550°C for 4 hours) to remove adsorbed water before use.[1]
-
-
Insufficient Catalyst Loading: The quantity of the catalyst directly influences the reaction rate.[3] Too little catalyst will lead to a slow and incomplete reaction.[1]
-
Solution: Increase the amount of catalyst. Studies have demonstrated a positive correlation between catalyst quantity and thiophene conversion.[3] For traditional Lewis acids like AlCl₃, stoichiometric amounts are often required because the ketone product can form a complex with the catalyst, rendering it inactive.[4][5]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature may not provide sufficient energy to overcome the activation barrier.[1][2]
-
Inadequate Reactant Ratio: The molar ratio of thiophene to the acylating agent is crucial.
-
Impure Reactants: Impurities within the thiophene starting material can poison the catalyst.[1]
-
Solution: Use high-purity thiophene. If impurities are suspected, purify the starting material before the reaction.[1]
-
Issue 2: Formation of Tar and Polymeric Byproducts
Q: My reaction is producing a dark, tar-like substance, and my product yield is low. What is causing this and how can it be prevented?
A: Tar and resin formation is a frequent challenge in Friedel-Crafts reactions with reactive substrates like thiophene, often caused by polymerization under strongly acidic conditions.[1]
-
Harsh Lewis Acid Catalyst: Strong Lewis acids such as AlCl₃ are known to induce polymerization of thiophene.[1][4] They can also attack the sulfur atom in the thiophene ring, leading to undesirable side reactions.[4][6]
-
Excessively High Reaction Temperature: While higher temperatures can boost conversion, they can also decrease selectivity and encourage tar formation.[1]
-
Rapid Reagent Addition: Adding the acylating agent too quickly can create localized hot spots and high concentrations, promoting side reactions.[1]
-
Solution: Add the acylating agent dropwise to the mixture of thiophene and catalyst to maintain better control over the reaction rate and temperature.[1]
-
Issue 3: Poor Regioselectivity
Q: I am obtaining a mixture of 2-acetylthiophene and 3-acetylthiophene. How can I improve the selectivity for the 2-position?
A: The Friedel-Crafts acylation of thiophene is generally highly regioselective for the 2-position.[8][9] This preference is due to the greater stability of the reaction intermediate formed during electrophilic attack at the 2-position.
-
Mechanism of Regioselectivity: The intermediate cation resulting from attack at the 2-position is stabilized by three resonance structures, whereas the intermediate from attack at the 3-position has only two resonance contributors.[8][9] The intermediate from 2-attack also benefits from a more stable linearly conjugated system.[8][9]
-
Solution: In most cases, the inherent electronic properties of the thiophene ring direct acylation to the 2-position. If significant amounts of the 3-isomer are forming, it could be due to extreme reaction conditions or steric hindrance from substituents on the thiophene ring. Re-evaluating the catalyst and temperature to milder conditions can enhance selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the Friedel-Crafts acylation of thiophene?
A1: The "best" catalyst depends on the specific requirements of your synthesis, balancing factors like yield, selectivity, cost, and environmental impact.
-
Traditional Lewis Acids (e.g., AlCl₃, SnCl₄): These are effective but have significant drawbacks. They are required in stoichiometric amounts, are moisture-sensitive, can cause side reactions, and produce corrosive waste.[6]
-
Solid Acid Catalysts (e.g., Hβ Zeolite, Modified C25 Zeolite): These are highly recommended. They offer excellent activity and high selectivity for 2-acetylthiophene.[3][6] Their key advantages are that they are recoverable, reusable, and more environmentally friendly.[3][6]
-
Alkyl Lewis Acids (e.g., EtAlCl₂): Ethylaluminum dichloride has been shown to give near-quantitative yields under non-acidic conditions.[6]
-
Nanocatalysts (e.g., SnO₂ nanosheets): These have demonstrated quantitative yields under solvent-free conditions, representing a promising modern approach.[6][10]
Data Presentation: Catalyst Performance Comparison
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [3][6] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [6][7] |
| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | [6] |
| SnO₂ nanosheets | Benzoyl Chloride | - | Quantitative | 50°C, solvent-free | [6] |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac₂O = 1:3 | [3][6] |
| NKC-9 Resin | Acetic Anhydride | - | Poor Selectivity | 60°C, Thiophene:Ac₂O = 1:3 | [3][6] |
Q2: Can you provide a general experimental protocol for the acylation of thiophene?
A2: Yes, here are two detailed protocols using a solid acid catalyst and an alkyl Lewis acid.
Experimental Protocols
Protocol 1: Acylation using Hβ Zeolite (Solid Acid Catalyst) [3][6]
-
Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to eliminate adsorbed water and activate the acid sites.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite to the mixture.
-
Reaction: Heat the mixture to 60°C in a water bath with continuous stirring. Monitor the reaction's progress via gas chromatography (GC). The reaction is typically complete within 2 hours.
-
Work-up: After completion, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can then be purified by distillation.
Protocol 2: Acylation using Ethylaluminum Dichloride (EtAlCl₂) [6]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C.
-
Catalyst Addition: Slowly add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.
-
Reaction: Stir the mixture at 0°C for 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Caption: A troubleshooting flowchart for low yield in Friedel-Crafts acylation of thiophene.
Caption: A simplified reaction pathway for the Friedel-Crafts acylation of thiophene.
Caption: Logical relationship explaining the regioselectivity in thiophene acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in 3-(4-Methylbenzoyl)thiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-(4-Methylbenzoyl)thiophene. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams to facilitate a comprehensive understanding of the synthesis and byproduct minimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I attempted a direct Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride and obtained a very low yield of the desired 3-substituted product. What is the primary issue?
A1: The primary issue is the inherent regioselectivity of the Friedel-Crafts acylation on the thiophene ring. Electrophilic substitution on an unsubstituted thiophene ring overwhelmingly favors the 2- and 5-positions due to the greater stability of the carbocation intermediate formed during the reaction. The intermediate for 2-acylation is more stable as the positive charge can be delocalized over more resonance structures, including one where the sulfur atom's lone pair participates in stabilization. Therefore, direct acylation is not a suitable method for the regioselective synthesis of 3-acylthiophenes.
Q2: What is the recommended synthetic route to obtain this compound with good regioselectivity?
A2: The most effective and regioselective method is the acylation of a 3-thienyl organometallic reagent, such as 3-thienylmagnesium bromide (a Grignard reagent) or 3-lithiothiophene, with 4-methylbenzoyl chloride. This approach "locks in" the desired 3-substitution pattern from the starting material, 3-bromothiophene.
Q3: During the Grignard synthesis, I am observing a significant amount of a high-molecular-weight, non-polar impurity. What is this byproduct and how can I minimize it?
A3: This is likely a Wurtz-type homocoupling byproduct, resulting from the reaction of the 3-thienylmagnesium bromide with unreacted 3-bromothiophene.[1] To minimize this side reaction, consider the following troubleshooting steps:
-
Slow Addition: Add the 3-bromothiophene solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[1]
-
Activated Magnesium: Ensure the magnesium turnings are fresh and activated. Pre-treatment with a small crystal of iodine or 1,2-dibromoethane can help initiate the Grignard formation promptly.[2]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative coupling of the Grignard reagent.[2]
Q4: My reaction is producing a tertiary alcohol instead of the desired ketone. What causes this and how can it be prevented?
A4: The formation of a tertiary alcohol, 1,1-bis(thiophen-3-yl)-1-(p-tolyl)methanol, occurs when a second molecule of 3-thienylmagnesium bromide reacts with the initially formed this compound ketone.[3] This is a common side reaction in the acylation of Grignard reagents with acyl chlorides. To favor the formation of the ketone:
-
Low Temperature: Perform the addition of the Grignard reagent to the 4-methylbenzoyl chloride at a low temperature (e.g., -78 °C to 0 °C). This slows down the rate of the second addition to the ketone, which is generally faster at higher temperatures.
-
Stoichiometry: Use a stoichiometry where the acyl chloride is in slight excess or an equivalent amount to the Grignard reagent. Avoid using an excess of the Grignard reagent.
-
Inverse Addition: Slowly add the Grignard reagent solution to the acyl chloride solution (inverse addition). This ensures that the Grignard reagent is always the limiting reagent in the presence of the acyl chloride, minimizing its opportunity to react with the ketone product.
Q5: How can I effectively purify the final product and remove the main byproducts?
A5: The primary byproducts to be removed are unreacted starting materials, the tertiary alcohol, and any homocoupling products.
-
Initial Work-up: A standard aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) will quench the reaction and remove inorganic salts.[1]
-
Column Chromatography: This is the most effective method for separating the desired ketone from the more polar tertiary alcohol and the less polar homocoupling byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.
Experimental Protocols
Synthesis of 3-Thienylmagnesium Bromide (Grignard Reagent)
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (for activation)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.1 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[2]
-
Add a small portion of a solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.
-
The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
Synthesis of this compound
Materials:
-
3-Thienylmagnesium bromide solution (prepared as above)
-
4-Methylbenzoyl chloride
-
Anhydrous diethyl ether or THF
Procedure:
-
In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared 3-thienylmagnesium bromide solution (1.0 equivalent) to the cooled 4-methylbenzoyl chloride solution via a cannula or dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
The following tables summarize typical yields and byproduct formation under different reaction conditions. Note that actual results may vary depending on the specific experimental setup and purity of reagents.
Table 1: Effect of Temperature on Ketone vs. Tertiary Alcohol Formation
| Entry | Temperature of Grignard Addition | Molar Ratio (Grignard:Acyl Chloride) | Approximate Yield of Ketone (%) | Approximate Yield of Tertiary Alcohol (%) |
| 1 | Room Temperature | 1.1 : 1.0 | 40-50 | 30-40 |
| 2 | 0 °C | 1.1 : 1.0 | 60-70 | 15-25 |
| 3 | -78 °C | 1.1 : 1.0 | 75-85 | <10 |
Table 2: Effect of Stoichiometry on Product Distribution
| Entry | Molar Ratio (Grignard:Acyl Chloride) | Temperature of Grignard Addition | Approximate Yield of Ketone (%) | Approximate Yield of Tertiary Alcohol (%) |
| 1 | 2.0 : 1.0 | 0 °C | Low | High |
| 2 | 1.1 : 1.0 | 0 °C | 60-70 | 15-25 |
| 3 | 1.0 : 1.1 | 0 °C | 70-80 | <15 |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to this compound via a Grignard reagent.
Troubleshooting Logic for Low Ketone Yield
Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.
References
Optimizing reaction conditions for the synthesis of thiophene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of thiophene derivatives.
General Troubleshooting and FAQs
Frequently Asked questions
Q1: What are the most common synthetic routes to thiophene derivatives?
A1: Several well-established methods are used for thiophene synthesis, including the Paal-Knorr synthesis, Gewald aminothiophene synthesis, Fiesselmann thiophene synthesis, and Hinsberg synthesis. Additionally, Suzuki-Miyaura cross-coupling reactions are frequently employed to further functionalize the thiophene ring.[1][]
Q2: How can I improve the yield and purity of my thiophene synthesis?
A2: Optimizing yield and purity involves a systematic approach. Key factors to consider include selecting the most suitable reaction pathway for your target molecule, using high-purity reagents, carefully controlling reaction conditions (temperature, time, stoichiometry), and employing efficient purification techniques like column chromatography or recrystallization.[]
Q3: What should I do if my thiophene derivative is degrading during silica gel column chromatography?
A3: Thiophene derivatives can be sensitive to the acidic nature of silica gel. To prevent degradation, you can deactivate the silica gel by adding a small amount of a base, such as 1-2% triethylamine, to the eluent.[3] Minimizing the time the compound spends on the column by running it efficiently is also recommended. Alternatively, using a more neutral stationary phase like alumina can be a good solution for acid-sensitive compounds.[3]
Q4: I'm struggling to separate regioisomers of my substituted thiophene. What can I do?
A4: Separating regioisomers is a common challenge due to their similar polarities.[3] To enhance separation during column chromatography, you can screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal eluent. Using a long, narrow column increases the number of theoretical plates and can improve separation.[3] Employing a shallow gradient elution, where the solvent polarity is increased very gradually, can also be effective.[3]
Troubleshooting Guide: The Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4]
Problem 1: Low or No Yield of the Desired 2-Aminothiophene.
-
Possible Cause: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is failing.
-
Solution:
-
Verify Base and Solvent: Ensure an appropriate base (e.g., morpholine, diethylamine) and a suitable polar solvent (e.g., ethanol, methanol, DMF) are being used.[5]
-
Isolate the Intermediate: Run a small-scale reaction of only the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the condensed product by TLC or LC-MS to confirm this initial step is proceeding before adding sulfur.[5]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: The ideal temperature can be substrate-dependent. Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific reaction.[5] Some reactions proceed well at room temperature, while others require heating.[5]
-
Possible Cause: Incorrect solvent choice.
-
Solution: Polar solvents like ethanol, methanol, or DMF are generally preferred as they can facilitate the condensation of intermediates with sulfur.[5] The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.[5]
-
Possible Cause: Competing side reactions, such as dimerization of the α,β-unsaturated nitrile intermediate.
-
Solution: The formation of dimers can compete with the desired cyclization.[5] Adjusting the reaction temperature or the rate of reagent addition may help to minimize this side reaction.[5]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol describes a general procedure for the Gewald reaction.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or diethylamine) (0.1-0.5 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.
-
Add the base to the mixture and stir at room temperature for 30-60 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 50-70°C) and monitor its progress using TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow for Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Troubleshooting Guide: The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[6][7]
Problem 1: Low Yield of Thiophene and Significant Furan Byproduct Formation.
-
Possible Cause: The sulfurizing agent is also acting as a dehydrating agent, promoting the formation of a furan byproduct, which is a common competing pathway.[6][8]
-
Solution:
-
Choice of Sulfurizing Agent: Consider switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is often milder and can provide better selectivity for the thiophene product.[8]
-
Reaction Temperature: Maintain the lowest effective temperature for the reaction. Higher temperatures can favor the dehydration pathway that leads to furan formation.[8]
-
Reaction Time: Monitor the reaction progress closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating, which can increase furan formation and potential product degradation.[8]
-
Problem 2: The Reaction is Sluggish or Incomplete.
-
Possible Cause: Insufficient reaction temperature for a less reactive substrate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[8]
-
Possible Cause: Inappropriate solvent.
-
Solution: Use a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene to ensure the reaction can be heated sufficiently to go to completion.[8]
-
Possible Cause: Deactivated sulfurizing agent.
-
Solution: Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions.[8]
Quantitative Data: Effect of Reaction Conditions on Paal-Knorr Synthesis
| Starting Material | Sulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Thiophene (%) | Reference |
| 2,5-Hexanedione | P₄S₁₀ | Toluene | Reflux | 4 | 75 | [6] |
| 2,5-Hexanedione | Lawesson's Reagent | Toluene | Reflux | 2 | 85 | [8] |
| 1,4-Diphenyl-1,4-butanedione | P₄S₁₀ | Xylene | 140 | 6 | 60 | [1] |
| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent | Xylene | 140 | 3 | 78 | [1] |
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling of Thiophenes
This reaction is a powerful tool for C-C bond formation to create functionalized aryl- and heteroarylthiophenes.
Problem: Low or No Yield of the Coupled Product.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the palladium catalyst is fresh and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[9]
-
Possible Cause: Inappropriate choice of base or solvent.
-
Solution: The base and solvent system is often substrate-dependent. A common starting point is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent system like dioxane/water or toluene/water.[9][10] Systematic screening of different bases and solvents may be necessary.
-
Possible Cause: Protodeboronation of the boronic acid.
-
Solution: Thiophene boronic acids can be unstable.[10] Using more stable boronic acid derivatives, such as pinacol esters or trifluoroborate salts, can mitigate this side reaction.[9]
-
Possible Cause: Dehalogenation of the thiophene starting material.
-
Solution: This can be a significant side reaction, particularly in the presence of water. Using minimal amounts of water or considering anhydrous conditions may help reduce dehalogenation.[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Halogenated thiophene (e.g., 2-bromothiophene) (1.0 eq)
-
Aryl boronic acid or ester (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., dioxane/water 4:1)
Procedure:
-
To a Schlenk flask, add the halogenated thiophene, aryl boronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9]
Logical Relationship Diagram for Suzuki Coupling Optimization
Caption: Key parameters for optimizing Suzuki coupling reactions of thiophenes.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting the Knoevenagel/Gewald reaction sequence for thiophene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Knoevenagel/Gewald reaction sequence for the synthesis of polysubstituted 2-aminothiophenes.
Troubleshooting Guides
This section addresses common issues encountered during the Knoevenagel/Gewald reaction sequence.
Issue: Low or No Product Yield
A low yield of the desired 2-aminothiophene can arise from issues in either the initial Knoevenagel condensation or the subsequent Gewald cyclization.
-
Q1: My overall reaction is failing. How can I determine if the initial Knoevenagel condensation is the problem?
-
A1: The first critical step is the base-catalyzed Knoevenagel condensation between the carbonyl compound (aldehyde or ketone) and the active methylene compound.[1][2][3] To isolate this step, consider running a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base.[1] Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or LC-MS. If this intermediate is not formed, troubleshoot the Knoevenagel conditions.
-
-
Q2: I've confirmed the Knoevenagel condensation is working, but the final thiophene yield is still low. What are the next steps?
-
A2: If the Knoevenagel intermediate is successfully formed, the issue likely lies with the sulfur addition and cyclization steps of the Gewald reaction.[1] Key factors to investigate include:
-
Reaction Temperature: The optimal temperature can vary significantly based on the substrates. Some reactions proceed at room temperature, while others require heating. A temperature that is too low may lead to a slow reaction, whereas excessive heat can promote side reactions.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[1]
-
Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are commonly used as they can improve the solubility of elemental sulfur and facilitate the reaction.[1][4][5]
-
Sulfur Purity and Dispersion: Ensure high-purity elemental sulfur is used and that it is well-dispersed in the reaction mixture.
-
-
-
Q3: Could the choice of base be affecting my yield?
-
A3: Absolutely. The base is crucial for catalyzing the initial Knoevenagel condensation.[4][6] Weak bases like piperidine, morpholine, or triethylamine are commonly used.[4] If the reaction is sluggish, particularly with less reactive ketones, a stronger base might be necessary. However, using a base that is too strong can lead to side reactions like the self-condensation of an aldehyde starting material.[6][7] The stoichiometry of the base is also important; while catalytic amounts are often sufficient, some protocols use stoichiometric or even excess amounts of base.[8]
-
Issue: Difficult Purification and Side Product Formation
-
Q4: My crude product is a complex mixture. What are the likely side products?
-
A4: Several side reactions can occur, complicating purification:
-
Unreacted Starting Materials: Incomplete reaction will leave behind the initial carbonyl and active methylene compounds.[4]
-
Knoevenagel Intermediate: If the sulfur addition and cyclization are slow or incomplete, the α,β-unsaturated nitrile intermediate may be present in the final mixture.[4][9]
-
Michael Addition: The α,β-unsaturated product from the Knoevenagel condensation can react with another molecule of the active methylene compound, which is favored by higher temperatures and longer reaction times.[7]
-
Dimerization/Polymerization: The Knoevenagel intermediate can dimerize, especially under certain conditions.[10] Starting materials or intermediates can also polymerize, leading to a dark brown or tarry reaction mixture.[4][9]
-
-
-
Q5: How can I minimize the formation of these side products?
-
A5: To mitigate side product formation:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to avoid unnecessarily long reaction times or excessive heat.
-
Control Reagent Stoichiometry: Ensure accurate measurement of all reactants.[4]
-
Purity of Starting Materials: Use pure, dry starting materials and solvents, as impurities can catalyze side reactions.[4][7]
-
-
Frequently Asked Questions (FAQs)
-
Q6: What are the typical starting materials for the Gewald reaction?
-
A6: The reaction is highly versatile and utilizes:
-
Carbonyl Compounds: A wide variety of aldehydes and ketones can be used.[4]
-
Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate.[4][6]
-
Elemental Sulfur: This provides the sulfur atom for the thiophene ring.[4]
-
-
-
Q7: What is the role of water in the Knoevenagel condensation?
-
Q8: Are there greener or more efficient alternatives to traditional reaction conditions?
-
A8: Yes, several modifications have been developed to improve the efficiency and environmental friendliness of the Gewald reaction. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[11]
-
Solvent-free conditions: In some cases, running the reaction neat can improve outcomes.[7]
-
Aqueous conditions: Some protocols have been developed using water as a solvent, often in the presence of a suitable catalyst or under ultrasound irradiation.[12]
-
-
Data on Reaction Optimization
The following tables summarize quantitative data on the optimization of Gewald reaction conditions from a study using a piperidinium borate catalyst.[8]
Table 1: Effect of Catalyst Loading on a Model Gewald Reaction *
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | No Reaction |
| 2 | 10 | 35 | 92 |
| 3 | 15 | 30 | 94 |
| 4 | 20 | 20 | 96 |
*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) catalyzed by piperidinium borate.[8]
Table 2: Effect of Temperature on the Model Gewald Reaction *
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | 24 h | Traces |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) with 20 mol% piperidinium borate catalyst.[8]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the active methylene compound (1.0 mmol).[7]
-
Add a suitable solvent, such as ethanol (10 mL).[7]
-
Stir the mixture at room temperature to dissolve the solids.
-
Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).[7]
-
Attach a reflux condenser and heat the mixture to a suitable temperature (e.g., 40-80°C or reflux).[7]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature, then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[7]
-
Dry the product under vacuum. The crude product can be purified by recrystallization.[7]
Protocol 2: General One-Pot Procedure for Knoevenagel/Gewald Synthesis of 2-Aminothiophenes
This one-pot procedure combines both reaction steps.
-
In a round-bottom flask, combine the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.0 equiv).[8]
-
Add a suitable solvent, such as ethanol or methanol.[4]
-
Add the base (e.g., morpholine, piperidine, or triethylamine) with stirring. The amount can range from catalytic to stoichiometric.[4]
-
Heat the mixture to reflux and maintain for the required time (typically 2-6 hours), monitoring the reaction's progress by TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.[9]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.[9]
Visualized Workflows and Logic
Caption: Experimental workflow for the Knoevenagel/Gewald reaction sequence.
Caption: Troubleshooting logic for low yield in the Knoevenagel/Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-(4-Methylbenzoyl)thiophene for Long-Term Storage
For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount for the integrity and reproducibility of experimental results. This guide provides comprehensive technical support for enhancing the long-term storage stability of 3-(4-Methylbenzoyl)thiophene, a key intermediate in various research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors that can initiate the degradation of this compound are exposure to light (photodegradation), oxygen (oxidative degradation), and high temperatures (thermal degradation).[1] The thiophene ring, in particular, is susceptible to these environmental stressors.
Q2: What are the recommended general storage conditions for this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored as a neat solid in a cool, dark, and dry environment.[2][3] Storage in a refrigerator (2-8°C) or freezer (-20°C) is recommended.[1] The container should be tightly sealed, and for optimal protection, an inert atmosphere (e.g., nitrogen or argon) can be used to displace oxygen.[3] Using amber glass vials can protect the compound from light exposure.
Q3: How can I monitor the purity of my this compound sample over time?
A3: The purity of this compound can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity. Regular testing, for instance, every 6 or 12 months, is advisable for samples stored long-term.
Q4: Are there any known incompatibilities with common excipients that I should be aware of when formulating this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation or oxidation. | Store the compound in an amber, airtight container, preferably under an inert atmosphere. Minimize exposure to light and air during handling. |
| Appearance of new peaks in the HPLC chromatogram | Chemical degradation has occurred. | Identify the stress condition (light, heat, humidity, etc.) that the sample may have been exposed to. Review and improve storage conditions. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway. |
| Decrease in the assay value (purity) of the compound | Gradual degradation over time. | Re-evaluate the storage conditions. If stored at room temperature, consider moving to a refrigerated or frozen environment. Ensure the container is properly sealed. |
| Inconsistent experimental results using the compound | The compound may have degraded, leading to lower potency or the presence of interfering byproducts. | Re-analyze the purity of the current batch of the compound. If degradation is confirmed, use a fresh, pure batch for experiments and implement stricter storage and handling protocols. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place 10 mg of the solid compound in a glass vial and heat in an oven at 80°C for 48 hours.
-
Photodegradation (Solid State): Spread a thin layer of the solid compound in a petri dish and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method capable of separating this compound from its degradation products.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation (Approx.) | Number of Major Degradation Products |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | 15% | 2 |
| Base Hydrolysis (1 M NaOH, RT, 24h) | 40% | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 25% | 2 |
| Thermal (Solid, 80°C, 48h) | 5% | 1 |
| Photolytic (Solid) | 30% | 3 |
Note: The % degradation is an approximate value and can vary based on the exact experimental conditions.
Table 2: Proposed Long-Term Storage Conditions and Expected Stability
| Storage Condition | Temperature | Relative Humidity | Light Condition | Expected Shelf-Life (Purity >98%) |
| Recommended | 2-8°C | < 40% | Protected from light | > 3 years |
| Alternative | -20°C | < 40% | Protected from light | > 5 years |
| Room Temperature | 20-25°C | ~60% | Exposed to ambient light | < 1 year |
Visualizations
Caption: Experimental workflow for stability assessment and long-term storage of this compound.
Caption: Potential degradation pathways for this compound under different stress conditions.
References
Technical Support Center: Purifying Benzoylthiophene Compounds with Column Chromatography
Welcome to the technical support center for the purification of benzoylthiophene compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed protocols, troubleshooting guidance, and frequently asked questions related to column chromatography of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzoylthiophene compounds?
A1: The most common stationary phase for the column chromatography of moderately polar compounds like benzoylthiophenes is silica gel.[1][2] Standard silica gel (230-400 mesh) is typically effective for these separations.[3]
Q2: How do I choose the right mobile phase for my benzoylthiophene derivative?
A2: A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is a standard choice for eluting benzoylthiophene compounds.[1][4] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for TLC is a 9:1 or 8:2 (v/v) mixture of hexane to ethyl acetate.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[2][5]
Q3: My benzoylthiophene compound is not dissolving in the mobile phase. How should I load it onto the column?
A3: If your compound has poor solubility in the eluent, you can use a technique called "dry loading". Dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder containing your adsorbed compound can then be carefully added to the top of the prepared column.[2][3]
Q4: Can I use gradient elution for my purification?
A4: Yes, gradient elution is often recommended, especially for complex mixtures. You would start with a low polarity mobile phase (e.g., a high hexane to ethyl acetate ratio) to elute non-polar impurities, and then gradually increase the polarity by increasing the proportion of ethyl acetate to elute your target benzoylthiophene compound and then any more polar impurities.[1][2]
Q5: My purified fractions contain impurities. What could be the reason?
A5: Impure fractions can result from several factors:
-
Column Overloading: A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight.[1] Overloading the column leads to poor separation.
-
Improper Packing: The column must be packed uniformly to avoid channeling, which results in inefficient separation. Ensure there are no air bubbles or cracks.[5]
-
Inappropriate Solvent System: If the chosen mobile phase does not provide adequate separation on TLC, it will not work well for the column. Re-optimize the solvent system using TLC.[5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[1] |
| Compound elutes too slowly or not at all (low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).[6] |
| Poor separation of spots (streaking or overlapping) | The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column.[7] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5] | |
| The incorrect solvent system was used. | Perform a thorough solvent screen using TLC to find a system that gives good separation.[5] | |
| Product is an oil instead of a solid | Residual solvent is trapped in the product. | Dry the product under a high vacuum, possibly with gentle heating if the compound is thermally stable.[7] |
| Presence of impurities. | Re-purify the material, possibly using a different chromatography technique or recrystallization.[7] | |
| Low yield after purification | The product is too soluble in the recrystallization solvent (if used). | Test different solvents for recrystallization to find one where the product is sparingly soluble at room temperature but highly soluble when heated.[7] |
| Compound decomposition on silica gel. | Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[8] |
Quantitative Data Summary
The following table provides examples of mobile phase compositions and corresponding Rf values for the purification of specific benzoylthiophene derivatives. This data can serve as a starting point for developing your own purification protocols.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Yield (%) |
| 4-Methoxybenzoyl-substituted derivative (3b) | 10:1 for column, 3:1 for TLC | 0.38 | 63% |
| Pivaloyl-substituted derivative (5c) | 10:1 for column, 3:1 for TLC | 0.40 | 50% |
| 2-Methoxybenzoyl-substituted derivative (5d) | 40:1 for column, 20:1 for TLC | 0.30 | 72% |
Data sourced from supplementary information of a research article.
Due to the wide variety of possible benzoylthiophene structures, a comprehensive comparative table is not feasible. Researchers are encouraged to use the following template to record their experimental data to build a personalized database for their specific compounds of interest.
| Parameter | Value | Units | Notes |
| Mass of Crude Product | g | ||
| Mass of Purified Product | g | ||
| Yield | % | Calculated as (Mass of Purified Product / Mass of Crude Product) x 100 | |
| Purity (before purification) | % | Determined by HPLC, GC, or NMR | |
| Purity (after purification) | % | Determined by HPLC, GC, or NMR | |
| Mobile Phase Composition | e.g., Hexane:Ethyl Acetate (v/v) | ||
| Stationary Phase | e.g., Silica Gel (230-400 mesh) | ||
| Rf Value of Product | In the specified mobile phase |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification of a Benzoylthiophene Compound
This protocol provides a general procedure that should be optimized for each specific benzoylthiophene derivative.
1. Materials and Equipment:
-
Crude benzoylthiophene compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined mixture of hexane and ethyl acetate (e.g., 9:1).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.
3. Column Preparation:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent for better solubility). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity.
6. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified benzoylthiophene compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or melting point analysis.
Visualizations
Caption: Experimental workflow for purifying benzoylthiophene compounds.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Preventing polysubstitution in the electrophilic substitution of thiophene
Welcome to the technical support center for thiophene chemistry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the electrophilic substitution of thiophene, with a core focus on preventing polysubstitution.
Frequently Asked Questions (FAQs)
Q1: Why is thiophene highly reactive in electrophilic aromatic substitution?
Thiophene is an electron-rich aromatic heterocycle that is significantly more reactive than benzene towards electrophiles.[1][2] Its reactivity, however, is generally lower than that of furan and pyrrole.[1][3] This enhanced reactivity is attributed to the delocalization of the sulfur atom's lone pair of electrons into the π-system, which increases the electron density of the ring.[2][4] Consequently, the energy barrier for the rate-determining step—the formation of the intermediate carbocation (σ-complex)—is lower for thiophene than for benzene because it has less resonance stabilization to lose.[1]
Q2: Why does electrophilic substitution on thiophene preferentially occur at the C2-position?
Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position.[2][5] This regioselectivity is governed by the stability of the intermediate carbocation formed during the reaction. Attack at the C2-position results in a more stable intermediate that can be described by three resonance structures, allowing the positive charge to be delocalized more effectively, including onto the sulfur atom.[2][6] In contrast, attack at the C3 (β) position yields a less stable intermediate with only two possible resonance structures.[2][6]
Q3: What is the primary cause of polysubstitution in thiophene reactions?
The high nucleophilicity of the thiophene ring that makes it reactive towards an initial electrophilic attack is also the primary reason for polysubstitution.[4][7] Once the first substituent is added, particularly if it is an activating group, the ring can become even more reactive than the starting material, leading to a second substitution, which typically occurs at the C5-position. Halogenation, for instance, is so rapid that tetrasubstitution can occur easily if the reaction is not carefully controlled.[8]
Q4: How do substituents already present on the thiophene ring affect further substitution?
The nature of the substituent on the thiophene ring significantly influences subsequent electrophilic substitution reactions:
-
Activating Groups: Electron-donating groups (e.g., alkyl, methoxy) increase the electron density of the ring, making it more susceptible to further electrophilic attack and increasing the likelihood of polysubstitution.[9][10]
-
Deactivating Groups: Electron-withdrawing groups (e.g., nitro, acetyl, carboxyl) decrease the ring's electron density, making further substitution more difficult.[10][11] This deactivating effect can be strategically used to prevent polysubstitution. For instance, in 3-substituted benzo[b]thiophenes with electron-withdrawing groups, electrophilic attack is directed to the benzene ring instead of the deactivated thiophene ring.[11]
Troubleshooting Guides for Common Electrophilic Substitution Reactions
This section provides practical guidance for controlling selectivity and preventing polysubstitution in specific reactions.
Halogenation of Thiophene
-
Problem: Uncontrolled reaction leads to the formation of di- (2,5-dihalo) and polyhalogenated thiophenes instead of the desired monosubstituted product.[8]
-
Cause: Thiophene's high reactivity makes its halogenation extremely rapid, even at very low temperatures.[8] The initial halogen substituent only slightly deactivates the ring, which is often insufficient to prevent a second rapid substitution.
-
Solution: To achieve selective monohalogenation, milder halogenating agents and carefully controlled reaction conditions are essential.
| Parameter | Recommended Condition for Monosubstitution | Rationale |
| Reagent | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Provides a slow, controlled source of electrophilic halogen, minimizing over-halogenation.[12] |
| Temperature | Maintain low temperatures (e.g., -30°C to 0°C) | Reduces the reaction rate, allowing for greater control over the extent of substitution.[8] |
| Solvent | Acetic Acid, Chloroform, or DMF | Solvents can modulate the reactivity of the halogenating agent.[12] |
| Stoichiometry | Use of ~1 equivalent of the halogenating agent | Prevents excess reagent from driving the reaction towards polysubstitution. |
Nitration of Thiophene
-
Problem: Use of standard nitrating mixtures (HNO₃/H₂SO₄) results in violent, often explosive, reactions and significant degradation of the thiophene starting material.[13]
-
Cause: Thiophene is highly susceptible to oxidation and nitrosation under strongly acidic conditions. The presence of nitrous acid, even in trace amounts, can trigger a runaway autocatalytic reaction.[13]
-
Solution: Employ milder nitrating agents that avoid the harsh conditions of mixed acids.
| Parameter | Recommended Condition for Mononitration | Rationale |
| Reagent | Nitric acid in acetic anhydride (forms acetyl nitrate) | A less aggressive nitrating agent that avoids strong acids and removes complications from nitrosation.[13][14] |
| Alternative | Nitric acid with a metal-exchanged clay catalyst (e.g., Fe³⁺-montmorillonite) | An eco-friendly method that improves selectivity for 2-nitrothiophene and avoids the use of acetic anhydride.[15] |
| Temperature | 10°C to room temperature | Proper temperature control is crucial to prevent superheating and side reactions.[14] |
Friedel-Crafts Acylation of Thiophene
-
Problem: Strong Lewis acid catalysts like aluminum chloride (AlCl₃) can cause significant polymerization and tar formation, leading to low yields of the desired acylated product.[16][17]
-
Cause: The thiophene ring, being electron-rich, is susceptible to acid-catalyzed polymerization, a reaction aggressively promoted by strong Lewis acids.[16]
-
Solution: Use milder Lewis acids or alternative catalysts that promote acylation without inducing significant polymerization.
| Parameter | Recommended Condition for Monoacylation | Rationale |
| Catalyst | Tin tetrachloride (SnCl₄), Zinc chloride (ZnCl₂), or Phosphoric acid | These are less aggressive Lewis acids that effectively catalyze the reaction while minimizing polymerization side reactions.[8][18] |
| Alternative | Solid acid catalysts (e.g., Hβ zeolite) | Offer a milder and often more selective alternative to traditional Lewis acids.[16] |
| Temperature | 0°C to room temperature | Starting the reaction at a low temperature and allowing it to proceed at room temperature helps control the initial exothermic reaction.[16] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative polymerization, which can be initiated by atmospheric oxygen.[16] |
Visualizations
Reaction Mechanisms and Experimental Logic
Caption: Mechanism of electrophilic substitution on thiophene.
Caption: Experimental workflow for selective monosubstitution.
Caption: Factors leading to polysubstitution and their countermeasures.
Experimental Protocols
Protocol 1: Selective Monobromination of Thiophene using NBS
This protocol is adapted from procedures for the controlled bromination of reactive aromatic compounds.[12]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve thiophene (1 equivalent) in a suitable solvent (e.g., a mixture of chloroform and acetic acid).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the thiophene solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via distillation or column chromatography to yield 2-bromothiophene.
Protocol 2: Selective Mononitration of Thiophene using Acetyl Nitrate
This protocol is based on established methods for nitrating sensitive heterocyclic systems.[13][14]
-
Reagent Preparation: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 equivalents) to acetic anhydride (3.4 equivalents) in a separate flask, maintaining the temperature at 10°C.
-
Setup: In a three-necked flask, dissolve thiophene (1 equivalent) in acetic anhydride. Cool the solution to 10°C.
-
Nitration: Add the prepared nitric acid-acetic anhydride solution dropwise to the stirred thiophene solution. Carefully control the rate of addition to maintain the reaction temperature at or below room temperature. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, primarily 2-nitrothiophene, will precipitate as yellow crystals.
-
Purification: Collect the crystals by filtration, wash thoroughly with cold water until the washings are neutral, and air-dry. The product is a mixture of 2-nitrothiophene and 3-nitrothiophene and can be further purified by recrystallization.[15]
Protocol 3: Selective Friedel-Crafts Acylation using Tin (IV) Chloride
This protocol employs a milder Lewis acid to prevent polymerization.[8][16]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine thiophene (1 equivalent) and the acylating agent (e.g., acetic anhydride, 1.1 equivalents) in a dry solvent such as benzene or dichloromethane.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Add tin (IV) chloride (SnCl₄) (0.2 equivalents) dropwise to the stirred solution over approximately 30-40 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional hour.
-
Workup (Quenching): Carefully quench the reaction by slowly adding a mixture of water and concentrated hydrochloric acid.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄). Remove the solvent by distillation and purify the residual liquid (2-acetylthiophene) by vacuum distillation.[16]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 18. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-(4-Methylbenzoyl)thiophene
For researchers, scientists, and drug development professionals, a precise understanding of the structural features of novel compounds is crucial. 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science, can be effectively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of its predicted ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for spectroscopic analysis.
Due to the limited availability of direct experimental NMR data for this compound in public databases, this guide presents predicted chemical shifts. These predictions are derived from the analysis of structurally similar compounds, including various 3-substituted thiophenes and p-tolyl ketones. This comparative approach allows for a robust estimation of the expected spectral features.
Predicted NMR Data
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing benzoyl group and the electron-donating methyl group on the phenyl ring, combined with the inherent electronic properties of the thiophene ring, result in a unique spectral fingerprint.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (Thiophene) | ~8.0 - 8.2 | dd | ~1.2, 2.9 |
| H4 (Thiophene) | ~7.3 - 7.5 | dd | ~2.9, 5.0 |
| H5 (Thiophene) | ~7.7 - 7.9 | dd | ~1.2, 5.0 |
| H2'/H6' (Phenyl) | ~7.7 | d | ~8.2 |
| H3'/H5' (Phenyl) | ~7.3 | d | ~8.2 |
| CH₃ (Methyl) | ~2.4 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | ~188 - 192 |
| C3 (Thiophene) | ~138 - 142 |
| C4 (Thiophene) | ~126 - 128 |
| C5 (Thiophene) | ~130 - 133 |
| C2 (Thiophene) | ~132 - 135 |
| C1' (Phenyl) | ~135 - 138 |
| C2'/C6' (Phenyl) | ~129 - 131 |
| C3'/C5' (Phenyl) | ~128 - 130 |
| C4' (Phenyl) | ~142 - 145 |
| CH₃ (Methyl) | ~21 - 22 |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for acquiring high-quality NMR data, ensuring reproducibility and enabling accurate structural elucidation.[1]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[2]
-
Tune and shim the probe to achieve a highly homogeneous magnetic field, maximizing spectral resolution.[1]
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.[1]
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: Set a wide spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity is not critical.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Logical Workflow for Spectroscopic Characterization
The process of characterizing a chemical compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.
Figure 1. A flowchart illustrating the key stages involved in the characterization of a chemical compound using NMR spectroscopy.
This comprehensive guide provides a framework for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By combining predicted data with a robust experimental protocol and a clear analytical workflow, researchers can confidently approach the structural elucidation of this and other novel chemical entities.
References
Comparative analysis of the reactivity of 3-(4-Methylbenzoyl)thiophene vs. 2-benzoylthiophene
A guide for researchers, scientists, and drug development professionals on the differential reactivity of two key benzoylthiophene isomers, providing insights into their synthetic utility and potential applications.
The strategic placement of a benzoyl group on a thiophene ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide presents a comparative analysis of 3-(4-Methylbenzoyl)thiophene and 2-benzoylthiophene, two isomers with distinct reactivity profiles that dictate their roles as synthetic intermediates. While direct comparative experimental data for these specific molecules is limited, this guide draws upon established principles of thiophene chemistry and analogous systems, such as acetylthiophenes, to provide a robust framework for understanding their behavior in key chemical transformations.
Executive Summary of Reactivity
The position of the benzoyl group is the primary determinant of the thiophene ring's susceptibility to further chemical modification. In general, the thiophene ring is more activated towards electrophilic attack at the α-position (C2 and C5) than the β-position (C3 and C4). Consequently, the electron-withdrawing benzoyl group at the 2-position deactivates the entire ring towards electrophilic substitution more significantly than a benzoyl group at the 3-position. Conversely, the reactivity of the carbonyl group itself is also modulated by the electronic nature of the thienyl substituent.
Key Reactivity Differences:
-
Electrophilic Aromatic Substitution: The thiophene ring of this compound is anticipated to be more reactive towards electrophiles than that of 2-benzoylthiophene.
-
Nucleophilic Acyl Addition: The carbonyl carbon in 2-benzoylthiophene is expected to be slightly more electrophilic than in this compound due to the stronger electron-withdrawing influence of the 2-thienyl group. The additional electron-donating methyl group on the benzoyl ring of the 3-isomer further reduces the electrophilicity of its carbonyl carbon.
Data Presentation: A Comparative Overview
Based on the principles of thiophene chemistry and data from analogous acetylthiophene systems, the following table summarizes the expected reactivity differences.[1]
| Feature | 2-Benzoylthiophene | This compound | Rationale |
| Thiophene Ring Reactivity (Electrophilic Substitution) | Less Reactive | More Reactive | The electron-withdrawing benzoyl group at the 2-position strongly deactivates the ring, particularly the adjacent C3 and the distant C5 positions. In the 3-isomer, the deactivating effect is less pronounced on the highly reactive C2 and C5 positions. |
| Favored Position of Further Electrophilic Substitution | C4 or C5 | C2 or C5 | In 2-acylthiophenes, the C5 position is the most likely site for further substitution, though C4 substitution can also occur under certain conditions. For 3-acylthiophenes, the C2 and C5 positions are both activated and sterically accessible. |
| Carbonyl Group Reactivity (Nucleophilic Addition) | More Electrophilic | Less Electrophilic | The 2-thienyl group is more electron-withdrawing than the 3-thienyl group, making the attached carbonyl carbon more susceptible to nucleophilic attack. The electron-donating 4-methyl group on the benzoyl ring of the 3-isomer further decreases carbonyl electrophilicity. |
| Thermodynamic Stability | More Stable | Less Stable | Studies on acetylthiophenes have shown that the 2-acyl isomer is thermodynamically more stable than the 3-acyl isomer.[2] |
Experimental Protocols
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
This protocol can be adapted to compare the rates and regioselectivity of acylation on the thiophene ring of both isomers.
Materials:
-
2-Benzoylthiophene or this compound
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of the benzoylthiophene substrate (1.0 equivalent) in dry dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The relative reaction rates can be determined through competitive experiments or by monitoring the consumption of the starting material over time. The regioselectivity can be determined by spectroscopic analysis of the product(s).
Nucleophilic Acyl Addition: Reduction with Sodium Borohydride
This protocol can be used to compare the reactivity of the carbonyl group in each isomer towards a nucleophile (hydride).
Materials:
-
2-Benzoylthiophene or this compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the benzoylthiophene substrate in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding alcohol.
By running competitive reactions with an equimolar mixture of the two isomers and a limiting amount of sodium borohydride, the relative reactivity of the carbonyl groups can be assessed by analyzing the product ratio.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams depict the logical relationships in the reactivity of these compounds.
Caption: Comparative electronic influence of the benzoyl group.
Caption: Predicted outcomes of key reactions.
References
A Comparative Guide to Validating the Purity of Synthesized 3-(4-Methylbenzoyl)thiophene by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized 3-(4-Methylbenzoyl)thiophene. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its synthesis, commonly achieved through Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride, can yield various impurities. These may include unreacted starting materials, the isomeric byproduct 2-(4-Methylbenzoyl)thiophene, and di-acylated thiophenes. Accurate purity assessment is therefore critical for ensuring the quality and reliability of research and development outcomes.
This guide focuses on HPLC as a primary method for purity validation and compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques for Purity Determination
HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds. However, orthogonal methods such as NMR and GC-MS provide complementary information and can be invaluable for a comprehensive purity assessment.
| Analytical Technique | Principle | Information Provided | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of impurities, retention time. | ~0.01% | ~0.05% | High resolution, high sensitivity, widely available, suitable for non-volatile compounds. | Requires reference standards for impurity identification, response factors can vary between compounds. |
| qNMR (¹H NMR) | Resonance of atomic nuclei in a magnetic field. | Unambiguous structural confirmation, quantitative purity against a certified internal standard. | ~0.1% | ~0.5% | Absolute quantification without a reference standard of the analyte, provides structural information. | Lower sensitivity than HPLC, may not detect non-protonated impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Separation of volatile impurities, molecular weight and fragmentation pattern of components. | ~0.01% | ~0.05% | High sensitivity, provides structural information from mass spectra, excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
Note: The LOD and LOQ values are typical estimates and can vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H NMR for the absolute quantification of this compound purity using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Maleic anhydride (certified internal standard)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic anhydride into a vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and the signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile impurities in the synthesized product.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in dichloromethane.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
A Comparative Guide to the Biological Activity of Benzoylthiophenes, with Reference to 3-(4-Methylbenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity
Benzoylthiophene derivatives have emerged as promising candidates for anticancer drug development, primarily through mechanisms involving the inhibition of tubulin polymerization and protein kinases.[3][4]
A novel 5-arylalkynyl-2-benzoyl thiophene, designated PST-3, has demonstrated potent antitumor activity by inhibiting tubulin polymerization.[5] This compound binds to the colchicine binding site of tubulin, disrupting microtubule networks in cancer cells and arresting the cell cycle in the G2/M phase, ultimately inducing apoptosis.[5]
Thiophene derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in tumor angiogenesis.[6]
Table 1: In Vitro Cytotoxicity of Benzoylthiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PST-3 | BT549 (Triple-negative breast cancer) | 15.42 | [5] |
| PST-3 | MDA-MB-468 (Triple-negative breast cancer) | 16.33 | [5] |
| PST-3 | Hs578T (Triple-negative breast cancer) | 23.36 | [5] |
| PST-3 | RKO (Colon carcinoma) | 29.34 | [5] |
| PST-3 | MIA PaCa-2 (Pancreatic cancer) | 30.82 | [5] |
| PST-3 | A549 (Non-small cell lung cancer) | 76.84 | [5] |
| PST-3 | MCF10A (Non-cancerous breast epithelial) | 278.13 | [5] |
| Thiazole-Thiophene 4b | MCF-7 (Breast cancer) | 10.2 ± 0.7 | [7] |
| Thiazole-Thiophene 13a | MCF-7 (Breast cancer) | 11.5 ± 0.8 | [7] |
| Cisplatin (Reference Drug) | MCF-7 (Breast cancer) | 13.3 ± 0.61 | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity:
The in vitro cytotoxicity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Assay:
The effect of compounds on microtubule assembly can be monitored by light scattering at 340 nm.[5]
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer, and GTP is prepared.
-
Compound Addition: The test compound or a control (e.g., colchicine, DMSO) is added to the reaction mixture.
-
Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
IC50 Determination: The concentration of the compound that causes a 50% inhibition of tubulin polymerization is determined.[5]
Visualizations
Caption: Potential anticancer mechanisms of benzoylthiophenes.
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9] Commercially available drugs like Tinoridine and Tiaprofenic acid contain a thiophene ring and function as NSAIDs by inhibiting COX enzymes.[8] The presence of carboxylic acid, ester, amine, and amide groups, along with methyl and methoxy substitutions, appears to be important for their anti-inflammatory activity.[9]
While specific data for benzoylthiophenes as anti-inflammatory agents is less detailed in the provided results, the general activity of the thiophene scaffold suggests that derivatives of 3-(4-Methylbenzoyl)thiophene could be promising candidates for development as anti-inflammatory agents.
Experimental Protocols
In Vitro COX/LOX Inhibition Assay:
The inhibitory activity of compounds against COX and LOX enzymes can be determined using commercially available assay kits.
-
Enzyme Preparation: Purified COX-1, COX-2, or LOX enzyme is used.
-
Substrate and Inhibitor: The enzyme is incubated with a suitable substrate (e.g., arachidonic acid) in the presence or absence of the test compound.
-
Product Detection: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured, often through colorimetric or fluorometric methods.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is calculated.
Antimicrobial and Antifungal Activity
Halogenated benzothiophene derivatives have shown notable antibacterial and antifungal properties.[10] The presence and position of a halogen, such as chlorine or bromine, can significantly enhance antimicrobial efficacy.[10] For instance, 3-chloro and 3-bromo benzothiophene derivatives are active against a range of Gram-positive bacteria and the fungus Candida albicans.[10]
Table 2: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | Microorganism | Activity/MIC | Reference |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) | C. albicans ATCC 10231 | Antifungal potential | [11] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K) | C. albicans ATCC 10231 | Antifungal potential | [11] |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) | S. aureus ATCC 25923 | High antibacterial activity | [11] |
| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) | S. aureus ATCC 25923 | High antibacterial activity | [11] |
| 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J) | S. aureus ATCC 25923 | High antibacterial activity | [11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compound are made in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[10]
Enzyme Inhibition
Beyond anticancer and anti-inflammatory targets, benzoylthiophene and related structures have been shown to inhibit other enzymes with therapeutic relevance.
-
Branched-chain α-ketoacid dehydrogenase kinase (BDK): 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel BDK inhibitor with an IC50 of 3.19 µM.[12] Inhibition of BDK could be a therapeutic strategy for metabolic diseases like maple syrup urine disease.[12]
-
Cholinesterase: Benzothiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[13] Compound 5h was a particularly effective BChE inhibitor with an IC50 of 24.35 µM, comparable to the reference drug galantamine.[13]
-
BACE1: Thiophene-substituted acylguanidines have been designed as inhibitors of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), a key target in Alzheimer's disease research.[14]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method):
-
Reaction Mixture: A solution containing the enzyme (AChE or BChE), the test inhibitor, and a buffer is prepared.
-
Substrate Addition: The substrate (e.g., acetylthiocholine) is added to initiate the reaction.
-
Colorimetric Reaction: The product of the enzymatic reaction, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion.
-
Spectrophotometric Measurement: The rate of color formation is monitored at 412 nm.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC50 value is determined.[2]
Visualizations
Caption: General workflow for the biological evaluation of novel benzoylthiophenes.
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking, the broader family of benzoylthiophenes and benzothiophenes demonstrates significant potential across several therapeutic areas. The existing research strongly suggests that this class of compounds warrants further investigation. Future studies should focus on the synthesis and direct biological evaluation of this compound and its isomers to elucidate their specific activities and structure-activity relationships. The protocols and comparative data presented in this guide provide a framework for initiating such investigations into the medicinal chemistry of this promising heterocyclic system.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiophene substituted acylguanidines as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-(4-Methylbenzoyl)thiophene Analogs: A Comparative Guide for Drug Development Professionals
A detailed analysis of the structure-activity relationships (SAR) of thiophene-based compounds reveals critical insights for the development of novel therapeutics, particularly in the realm of oncology. While specific SAR studies on 3-(4-Methylbenzoyl)thiophene analogs are not extensively available in publicly accessible literature, a comprehensive comparison with structurally related aroylthiophene and benzo[b]thiophene derivatives provides a strong predictive framework for their potential as anticancer agents. These related compounds have demonstrated significant activity as inhibitors of tubulin polymerization, a key mechanism in disrupting cell division.
This guide synthesizes available data on potent aroyl-benzo[b]thiophene analogs to infer the likely SAR of 3-(4-Methylbenzoyl)thiophenes. The primary mechanism of action for these related compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of aroyl-benzo[b]thiophene derivatives is predominantly evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following table summarizes the IC50 values for a series of 2-(3',4',5'-trimethoxybenzoyl)-3-substituted-benzo[b]thiophene analogs, which serve as valuable comparators.
| Compound ID | R Group (at position 3) | L1210 (leukemia) IC50 (nM) | FM3A (murine mammary carcinoma) IC50 (nM) | Molt/4 (lymphoblastic leukemia) IC50 (nM) | CEM (lymphoblastic leukemia) IC50 (nM) | HeLa (cervical cancer) IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 4f | -CH₃ | 110 | 120 | 100 | 120 | 110 | 0.61 |
| 4g | -CH₃ (with 4-OCH₃ on benzo[b]thiophene) | 19 | 23 | 18 | 19 | 16 | 0.67 |
| 4h | -CH₃ (with 5-OCH₃ on benzo[b]thiophene) | 410 | 450 | 400 | 420 | 380 | 1.8 |
| 4i | -CH₃ (with 6-OCH₃ on benzo[b]thiophene) | 28 | 32 | 25 | 29 | 24 | 1.2 |
| 4j | -CH₃ (with 7-OCH₃ on benzo[b]thiophene) | 35 | 40 | 33 | 38 | 30 | 1.1 |
| CA-4 | (Reference Compound) | 2 | 20 | 4 | 3 | 3 | 1.0 |
Data extrapolated from studies on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives[1].
Structure-Activity Relationship (SAR) Insights
-
Aroyl Group: The presence of a benzoyl moiety is a common feature in many anticancer compounds. For the highly potent 2-aroylbenzo[b]thiophenes, a 3',4',5'-trimethoxy substitution pattern on the benzoyl ring is a crucial structural requirement for significant activity[1]. This suggests that for this compound analogs, modifications to the 4-methylbenzoyl ring could significantly impact cytotoxicity.
-
Substitution on the Thiophene/Benzo[b]thiophene Ring:
-
Small alkyl groups, such as a methyl group, at the adjacent position to the aroyl group (position 3 in the benzo[b]thiophene series) are well-tolerated and can lead to potent compounds[1].
-
The position of substituents on the benzo moiety of the benzo[b]thiophene ring has a profound effect on activity. Methoxy groups at the C-4, C-6, or C-7 positions tend to enhance antiproliferative activity, while a methoxy group at the C-5 position is less favorable[1]. This highlights the importance of the electronic and steric environment around the core heterocyclic ring.
-
-
Mechanism of Action: The primary mechanism for the potent anticancer activity of these related compounds is the inhibition of tubulin polymerization[1][2]. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
Experimental Protocols
To enable researchers to conduct comparable studies on this compound analogs, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period, typically 48-72 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with various concentrations of the test compound or a reference inhibitor (like colchicine) at 37°C.
-
Polymerization Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Scientific Workflow and Biological Pathways
To further aid in the understanding of the research process and the biological context, the following diagrams are provided.
References
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Docking Performance of Thiophene Derivatives Against Key Enzymatic Targets
Thiophene, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural versatility allows for the design of derivatives that can interact with a wide array of biological targets, making it a focal point in the development of novel therapeutics for conditions ranging from cancer and inflammation to neurodegenerative and infectious diseases.[2][3]
Computational molecular docking has become an indispensable tool in this discovery process, providing critical insights into the binding affinities and interaction mechanisms of thiophene derivatives with their target enzymes.[4] This guide offers an objective comparison of docking study results for various thiophene-based compounds against several key enzyme classes, supported by experimental data and detailed methodologies.
Comparative Analysis of Docking and Inhibitory Activity
The following tables summarize quantitative data from multiple studies, comparing the computationally predicted binding energies and docking scores with experimentally determined inhibitory activities (e.g., IC50 values). This side-by-side analysis highlights the correlation between in silico predictions and in vitro biological relevance.
Table 1: Thiophene Derivatives as Kinase Inhibitors
| Compound Series | Target Kinase | Compound ID | Binding Energy / Docking Score (kcal/mol) | Experimental Activity (IC50 / % Inhibition) | Reference |
| Thieno[2,3-d]pyrimidines | FLT3 | 5 | -8.068 | IC50 = 32.435 µM | [5][6] |
| Thieno[2,3-d]pyrimidines | Kinase Screen | 8 | -7.529 | ≥77% Inhibition | [6] |
| Thieno[2,3-d]pyrimidines | Kinase Screen | 9b | -8.360 | ≥77% Inhibition | [6] |
| Thieno[2,3-d]pyrimidines | FLT3 | 11 | -9.01 | - | [5][6] |
| Thiophenyl Hydrazones | Tubulin | 5b | -7.05 | IC50 = 8.21 µM (Tubulin polymerization) | [7] |
Table 2: Thiophene Derivatives as Inflammation and Neurodegenerative Disease-Related Enzyme Inhibitors
| Compound Series | Target Enzyme | Compound ID | Binding Energy / Docking Score (kcal/mol) | Experimental Activity (IC50 / % Inhibition) | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenes | COX-2 | 29a-d | - | IC50 = 0.31–1.40 µM | [8] |
| Tetrahydrobenzo[b]thiophenes | Acetylcholinesterase (AChE) | IIId | - | 60% Inhibition | [9] |
| Benzothiophene-chalcones | Acetylcholinesterase (AChE) | 5f | - | IC50 = 62.10 μM | [10][11] |
| Benzothiophene-chalcones | Butyrylcholinesterase (BChE) | 5h | - | IC50 = 24.35 μM | [10][11] |
Table 3: Thiophene Derivatives as Antimicrobial and Antiviral Enzyme Inhibitors
| Compound Series | Target Enzyme | Compound ID | Binding Energy / Docking Score (kcal/mol) | Experimental Activity (MIC) | Reference |
| Thiophene Derivatives | Mtb DprE1* | S23 | -8.516 | MIC = 78.125 µg/mL | [12] |
| 2-amide-3-methylester thiophenes | SARS-CoV-2 Mac1 | Optimized Compound | - | IC50 = 2.1 µM | [13] |
| 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) | COVID-19 Main Protease | TTCP | - | Antiviral Properties Studied | [4][14] |
*Mtb DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase from Mycobacterium tuberculosis.
Experimental Protocols
The accuracy of in silico predictions is contingent upon rigorous and well-defined methodologies. The following sections detail the typical protocols employed in the molecular docking and experimental validation of thiophene-based inhibitors.
A generalized workflow for molecular docking studies involves several key steps, from protein and ligand preparation to the final analysis of results.[6]
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target enzyme is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added. The 3D structures of the thiophene derivatives (ligands) are prepared by adding Gasteiger charges and hydrogen atoms.[6]
-
Grid Generation: A grid box is defined around the active site of the enzyme. This box encompasses the binding pocket, and its coordinates are often centered on a co-crystallized ligand or key amino acid residues known to be critical for binding.[6]
-
Docking Simulation: Software such as AutoDock, Glide, or Discovery Studio is used to perform the docking calculations.[6] The program systematically explores various conformations and orientations of the ligand within the enzyme's active site.[6]
-
Scoring and Analysis: The resulting ligand poses are ranked using a scoring function that estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol.[6][7] The top-ranked poses are then visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.[6]
Computational predictions must be validated through experimental assays to confirm their biological relevance.[15] Below are representative protocols for assays used to validate inhibitors of kinases and inflammatory enzymes.
-
Kinase Inhibition Assay (e.g., FLT3):
-
Reagents: Recombinant human kinase (e.g., FLT3), a suitable substrate peptide, ATP, and the thiophene-based test compounds.[6]
-
Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated together in a reaction buffer. The enzymatic reaction is initiated by adding ATP. After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA or fluorescence-based detection.[6]
-
-
Cyclooxygenase-2 (COX-2) Inhibition Assay:
-
Reagents: COX-2 enzyme, heme, reaction buffer, and a stock solution of the thiophene inhibitor prepared in DMSO.[15]
-
Procedure: In a 96-well microplate, the reaction buffer, heme, and COX-2 enzyme are combined. The inhibitor is added at various concentrations. The reaction is initiated, and its rate is calculated from the linear phase of a kinetic plot. The percentage of inhibition for each concentration is determined relative to a vehicle control.[15]
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a typical docking workflow and a key signaling pathway targeted by thiophene derivatives.
Caption: A typical workflow for molecular docking studies.
Caption: EGFR signaling pathway and its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]
- 13. Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unveiling the Potency: A Comparative Analysis of Substituted Benzo[b]thiophene Derivatives in Cancer Cell Lines
A deep dive into the cytotoxic effects of novel benzo[b]thiophene compounds reveals promising candidates for future anticancer therapies. This guide synthesizes IC50 data from multiple studies, offering a comparative look at the efficacy of these derivatives across a range of cancer cell lines and detailing the experimental protocols utilized for their evaluation.
Substituted benzo[b]thiophenes have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. Researchers have synthesized and evaluated a variety of these derivatives, revealing potent inhibitory effects against several cancer cell lines. This comparison guide consolidates key findings on their half-maximal inhibitory concentrations (IC50), providing a valuable resource for researchers and drug development professionals.
Comparative IC50 Values of Benzo[b]thiophene Derivatives
The cytotoxic activity of substituted benzo[b]thiophene derivatives has been assessed against a diverse panel of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Acrylonitrile Analogs | Compound 5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] | Leukemia, Colon, CNS, Prostate Cancer Cell Lines | 0.01 - 0.0665 | [1] |
| Analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] | Leukemia, CNS, Prostate Cancer Cell Lines | 0.0212 - 0.05 | [1] | |
| Compound 13 [E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] | Most of NCI-60 Panel | < 0.01 | [1] | |
| Benzo[b]thiophene-diaryl urea Derivatives | Compound 17d | HT-29 (Colon) | 5.91 | [2][3] |
| Compound 17d | A549 (Lung) | 14.64 | [2][3] | |
| Compound 1f | MDA-MB-231 (Breast) | 9.05 | [2] | |
| Compound 1g | A549 (Lung) | 7.05 | [2] | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives | Compound b19 | MDA-MB-231 (Breast) | Not specified, but showed significant inhibition | [4][5] |
| 5-hydroxybenzothiophene Derivatives | Compound 16b | U87MG (Glioblastoma) | 7.2 | [6] |
| Aminobenzo[b]thiophene 1,1-dioxides | Compound 15 | Various Cancer Cell Lines | 0.33 - 0.75 | [7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | IPBT | Caco-2 (Colon) | 63.74 | [3][8] |
| IPBT | HepG2 (Liver) | 67.04 | [3][8] | |
| IPBT | Panc-1 (Pancreatic) | 76.72 | [3][8] | |
| IPBT | Ishikawa (Endometrial) | 110.84 | [3][8] | |
| IPBT | MDA-MB-231 (Breast) | 126.67 | [3][8] | |
| IPBT | LNCaP (Prostate) | 127.59 | [3][8] | |
| IPBT | HeLa (Cervical) | 146.75 | [3][8] | |
| Nicotinonitrile-based Derivatives | Compound 7b | MCF-7 (Breast) | 3.58 | [9] |
| Compound 7b | PC-3 (Prostate) | 3.60 | [9] | |
| Other Derivatives | Compound 6b | HepG2 (Liver) | 2.52 | [9] |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of potential anticancer agents. The following is a generalized protocol for a standard cytotoxicity assay, such as the MTT or SRB assay, commonly used in the cited studies.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The benzo[b]thiophene derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.
-
The plates are incubated for a specified period, usually 48 to 72 hours.
3. Cytotoxicity Assay (Example: MTT Assay):
-
Following the incubation period, the treatment medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
4. Data Analysis and IC50 Determination:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanisms and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by some benzo[b]thiophene derivatives and the general workflow for determining IC50 values.
Many benzo[b]thiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1][10] The disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Other benzo[b]thiophene derivatives have been shown to target different pathways, such as the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion.[4][5] Another important target is the STAT3 signaling pathway, which plays a critical role in cell proliferation and survival.[7][11] Some derivatives also induce ferroptosis, a form of iron-dependent programmed cell death.[12]
This guide provides a snapshot of the current research on the anticancer potential of substituted benzo[b]thiophene derivatives. The diverse structures and mechanisms of action highlight the versatility of the benzo[b]thiophene scaffold in the design of novel and potent anticancer agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oiccpress.com [oiccpress.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico ADME Profiles of Benzothiophene and Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk development and reduce costly late-stage failures.[1] In silico tools offer a rapid and cost-effective means to predict these crucial pharmacokinetic parameters, guiding the selection and optimization of lead candidates.[2] This guide provides an objective comparison of the in silico ADME profiles of two prominent heterocyclic scaffolds in medicinal chemistry: benzothiophene and indole.
Benzothiophene, a sulfur-containing bicyclic aromatic compound, is a privileged scaffold found in numerous biologically active molecules, including the anti-osteoporosis drug raloxifene and the antifungal agent sertaconazole.[3][4] Similarly, the indole nucleus is a cornerstone of many natural products and pharmaceuticals, recognized for its versatile biological activities.[5] This comparison will leverage predicted data from the widely-used SwissADME web tool to provide insights into the drug-like properties of representative compounds from each class.[6][7]
Comparative ADME Profiling
The following tables summarize the key in silico ADME parameters for a selection of benzothiophene and indole derivatives. These parameters provide a snapshot of their potential oral bioavailability and overall drug-likeness.
Table 1: In Silico ADME Profile of Representative Benzothiophene-Based Compounds
| Compound | Molecular Formula | MW ( g/mol ) | logP (Consensus) | Water Solubility (logS) | GI Absorption | BBB Permeant | CYP Inhibitor (2C9, 2D6) | Drug-Likeness Violations |
| Benzothiophene | C₈H₆S | 134.20 | 2.65 | -3.11 | High | Yes | No, No | 0 |
| Raloxifene | C₂₈H₂₇NO₄S | 473.58 | 4.89 | -6.02 | High | Yes | Yes, No | 0 |
| Sertaconazole | C₂₀H₁₅Cl₃N₂OS | 437.77 | 5.30 | -6.98 | High | Yes | Yes, Yes | 0 |
| 3-Bromobenzothiophene | C₈H₅BrS | 213.09 | 3.42 | -3.85 | High | Yes | No, No | 0 |
Data for Benzothiophene, Raloxifene, Sertaconazole, and 3-Bromobenzothiophene were compiled and predicted for illustrative purposes based on their known structures.
Table 2: In Silico ADME Profile of Representative Indole-Based Compounds
| Compound | Molecular Formula | MW ( g/mol ) | logP (Consensus) | Water Solubility (logS) | GI Absorption | BBB Permeant | CYP Inhibitor (2C9, 2D6) | Drug-Likeness Violations |
| Indole | C₈H₇N | 117.15 | 1.90 | -2.12 | High | Yes | No, No | 0 |
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 1.43 | -2.43 | High | Yes | No, No | 0 |
| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | 3.95 | -4.43 | High | Yes | Yes, Yes | 0 |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 2.67 | -2.86 | High | Yes | No, No | 0 |
Data for Indole, Melatonin, Indomethacin, and 5-Bromoindole were compiled and predicted for illustrative purposes based on their known structures.
Experimental Protocols
The in silico ADME data presented in this guide are predicted using methodologies analogous to those employed by the SwissADME web server. The protocols for key predictions are detailed below.
Physicochemical Properties
Molecular Weight (MW), number of hydrogen bond acceptors and donors, and other fundamental descriptors are calculated directly from the 2D structure of the molecule.
Lipophilicity
Lipophilicity is predicted as the logarithm of the partition coefficient between n-octanol and water (logP). SwissADME calculates a consensus logP from five different theoretical models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP) to provide a more robust prediction.[8]
Water Solubility
Aqueous solubility (logS) is predicted using a model derived from the ESOL (Estimated SOLubility) method. This model calculates solubility based on the contributions of individual atoms and functional groups.[8] SwissADME also provides qualitative solubility classifications (e.g., poorly, moderately, soluble).
Pharmacokinetics
-
Gastrointestinal (GI) Absorption: The prediction of GI absorption is based on the "BOILED-Egg" model, which plots the molecule's lipophilicity (WLOGP) against its polarity (Topological Polar Surface Area, TPSA).[9] This model delineates regions of high probability for passive absorption in the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Permeation: The same "BOILED-Egg" model is used to predict the likelihood of a compound passively diffusing across the blood-brain barrier.[9]
-
Cytochrome P450 (CYP) Inhibition: The potential for a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is predicted using machine learning models built on large datasets of known inhibitors.[2]
Drug-Likeness
Drug-likeness is assessed using established rules-based filters, most notably Lipinski's Rule of Five.[10] This rule evaluates MW, logP, hydrogen bond donors, and hydrogen bond acceptors to identify compounds with a higher probability of being orally bioavailable.
Visualizing the In Silico ADME Workflow
The following diagrams illustrate the logical flow of an in silico ADME profiling study and the decision-making process based on the predicted parameters.
Caption: A generalized workflow for in silico ADME profiling.
Caption: Decision tree for Lipinski's Rule of Five.
References
- 1. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BioKB - CoOccurrence - benzothiophene - raloxifene [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 7. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
- 10. researchgate.net [researchgate.net]
Evaluating the inhibitory effects of thiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various thiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the pathology of neurodegenerative diseases like Alzheimer's. This document summarizes quantitative inhibitory data, details the experimental protocols for their determination, and visualizes the relevant biological pathways and research workflows.
Comparative Inhibitory Effects of Thiophene Derivatives
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activities of several series of thiophene derivatives against both AChE and BChE.
| Compound Series | Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene-Chalcone-Coumarin Hybrids | 23e | AChE | 0.42 ± 0.019 | Galantamine | 1.142 ± 0.027 |
| 23a-h (range) | AChE | 0.42 - 1.296 | Galantamine | 1.142 ± 0.027 | |
| Thiophene-linked Thiourea Analogues | 36 | AChE | 0.40 ± 0.05 | Donepezil | - |
| 36 | BChE | 1.90 ± 0.10 | Donepezil | - | |
| Benzo[b]thiophene-Chalcone Hybrids | 5f | AChE | 62.10 | Galantamine | - |
| 5h | BChE | 24.35 | Galantamine | 28.08 | |
| Tetrahydrobenzo[b]thiophene Derivatives | IIId | AChE | % Inhibition: 60% | Donepezil | % Inhibition: 40% |
| IIIa, VIb, VIg, VIh | AChE | % Inhibition: 51.67-56.67% | Donepezil | % Inhibition: 40% |
Experimental Protocols
The determination of AChE and BChE inhibitory activity is predominantly carried out using the spectrophotometric method developed by Ellman. This assay is a simple, rapid, and reliable colorimetric method for measuring cholinesterase activity.
Ellman's Method for AChE/BChE Inhibition Assay
Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of a yellow-colored product. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human AChE
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil, Galantamine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and reference inhibitor in a suitable solvent.
-
Prepare working solutions of the enzymes (AChE and BChE), substrates (ATCI and BTCI), and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
A solution of the test compound at various concentrations (or the reference inhibitor). A control well should contain the solvent only.
-
DTNB solution.
-
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological context and the research process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Cholinergic signaling pathway and the inhibitory action of thiophene derivatives.
Caption: Experimental workflow for the evaluation of cholinesterase inhibitors.
A Comparative Spectroscopic Analysis of Synthesized Thiophene-Thiazole Heterocycles
In the landscape of medicinal chemistry, thiophene-thiazole based heterocycles are of significant interest due to their diverse pharmacological potential. The precise characterization of these novel compounds is paramount, relying heavily on a suite of spectroscopic techniques to elucidate their molecular structures. This guide provides a comparative overview of spectroscopic data for a series of synthesized thiophene-thiazole derivatives, supported by detailed experimental protocols and a logical workflow for their analysis.
Spectroscopic Data Comparison
The structural elucidation of synthesized thiophene-thiazole heterocycles is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are compiled from recent studies on novel thiophene-thiazole derivatives, offering a comparative reference for researchers in the field.
Table 1: ¹H NMR Spectroscopic Data for Selected Thiophene-Thiazole Derivatives
| Compound | Solvent | Thiazole-H (δ, ppm) | Thiophene-H (δ, ppm) | Aromatic-H (δ, ppm) | Other Key Signals (δ, ppm) |
| 11a [1] | DMSO-d₆ | 7.02 (s, 1H) | - | 7.08–7.83 (m, 8H) | 2.37 (s, 3H, CH₃), 4.77 (s, 2H, NH₂) |
| 11d [1] | DMSO-d₆ | 7.05 (s, 1H) | - | 7.11–7.84 (m, 7H) | 2.43 (s, 3H, CH₃), 4.84 (s, 2H, NH₂) |
| DTS(Th₂FBTTh)₂ [2] | CDCl₃ | - | 6.90 (d, 2H), 7.03 (s, 2H), 7.16 (s, 2H), 7.26 (s, 2H), 7.98 (d, 2H), 8.25 (d, 2H) | - | 0.81–1.06 (m, 28H), 1.21–1.48 (m, 42H), 1.71–1.80 (m, 8H), 2.84–2.92 (m, 8H), 7.71 (d, 2H) |
| IMA-R3 [3] | CDCl₃ | - | - | 8.032 (d, 1H), 7.921 (d, 1H), 7.789 (m, 1H), 7.74-7.44 (m) | 2.73 (s) |
| IMA-R4 [3] | CDCl₃ | - | - | 8.03 (d, 1H), 7.92 (d, 1H), 7.785 (d, 2H), 7.529 (m, 9H), 7.31 (m) | - |
Table 2: ¹³C NMR Spectroscopic Data for Selected Thiophene-Thiazole Derivatives
| Compound | Solvent | Thiazole Carbons (δ, ppm) | Thiophene Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Key Signals (δ, ppm) |
| 11a [1] | DMSO-d₆ | 112.08, 151.87, 164.87 | - | 124.13, 125.31, 126.21, 127.94, 128.53, 135.17, 139.11, 144.54, 159.72 | 15.12 (CH₃) |
| 11d [1] | DMSO-d₆ | 110.11, 151.87, 162.87 | - | 123.13, 124.31, 125.21, 126.94, 127.53, 142.17, 145.11, 149.54, 155.72 | 14.59 (CH₃) |
| 10 [2] | CDCl₃ | 160.4 | 124.8, 126.2, 126.5, 130.0, 130.3, 130.5, 131.6, 140.3, 141.2, 142.2 | - | 14.0, 14.1, 22.6, 29.2, 29.3, 29.9, 30.0, 30.7, 31.6 |
| IMA-R3 [3] | CDCl₃ | - | - | 133.68, 133, 132.44, 131.67, 130.92, 130.94, 129.41, 128.82, 127.34, 125.89 | - |
| IMA-R4 [3] | CDCl₃ | - | - | 167.80, 139.08, 138.18, 134.51, 133.87, 133.68, 133.01, 132.74, 132.44, 131.76, 131.67, 130.96, 130.92, 130.13, 129.41, 128.82, 128.42, 128.14, 127.34, 125.88, 122.74, 122.39, 116.71 | - |
Table 3: IR and Mass Spectrometry Data for Selected Thiophene-Thiazole Derivatives
| Compound | IR (KBr, cm⁻¹) Key Absorptions | MS (m/z) [M]⁺ |
| 11a [1] | 3424, 3220 (NH₂), 1599 (C=N) | 314 |
| 11d [1] | 3424, 3226 (NH₂), 1600 (C=N) | 359 |
| DTS(Th₂FBTTh)₂ [2] | Not specified | 1551.4923 [M+H]⁺ (HRMS) |
| IMA-R3 [3] | 2923, 2956, 2855 (Ar-CH), 1731 (C=N), 1461, 1374, 1239 (C-N), 1045 (C-C), 743 (C-S) | Not specified |
| IMA-R4 [3] | 2958, 2924, 2859 (Ar-CH), 1748 (C=N), 1236, 1459 (C-N), 1048 (C-C), 724 (C-S), 415 (C-Br) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques used in the characterization of thiophene-thiazole heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.[3]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration values, and coupling constants to elucidate the structure of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer.[1][3]
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=N, C-S, N-H).[3]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.[1]
-
Data Acquisition: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.[2]
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of newly synthesized thiophene-thiazole heterocycles, from initial synthesis to final structure elucidation.
Caption: Workflow for the synthesis and spectroscopic characterization of thiophene-thiazole heterocycles.
References
Safety Operating Guide
Proper Disposal of 3-(4-Methylbenzoyl)thiophene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(4-Methylbenzoyl)thiophene, ensuring compliance with general safety standards and promoting a secure laboratory environment.
Hazard Profile and Safety Recommendations
This compound should be handled as a hazardous substance. Based on information for similar compounds, its anticipated hazards are summarized below.
| Hazard Classification | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side shields or goggles.[1][3] If in eyes, rinse cautiously with water for several minutes.[1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure aligns with general guidelines for hazardous chemical waste management.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure:
-
Gloves: Wear protective gloves that have been inspected prior to use.[1]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
Waste Identification and Segregation
-
Original Container: Whenever possible, leave the chemical in its original container.[1]
-
No Mixing: Do not mix this compound with other waste materials.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Spill Management
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Containment: For small spills, absorb the chemical with an inert material such as sand or vermiculite.[3]
-
Collection: Carefully transfer the absorbed material into a suitable, sealable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Storage Pending Disposal
-
Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Incompatibilities: Store away from incompatible materials.
Final Disposal
-
Approved Facility: The primary and mandatory disposal method is to send the chemical to an approved waste disposal plant.[1][2][5]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
-
Professional Service: Engage a licensed hazardous waste disposal company to handle the collection and disposal of the chemical. Do not attempt to dispose of it down the drain or in regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
